Product packaging for Autogramin-1(Cat. No.:)

Autogramin-1

Cat. No.: B3005795
M. Wt: 485.6 g/mol
InChI Key: SKCCDKMWKFQCQC-UHFFFAOYSA-N
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Description

Autogramin-1 is a useful research compound. Its molecular formula is C23H27N5O5S and its molecular weight is 485.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27N5O5S B3005795 Autogramin-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-[(2,4-dioxo-3-propyl-1H-quinazoline-7-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O5S/c1-5-9-28-19(30)14-7-6-13(11-16(14)25-21(28)31)18(29)26-20-24-15-8-10-27(12-17(15)34-20)22(32)33-23(2,3)4/h6-7,11H,5,8-10,12H2,1-4H3,(H,25,31)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCCDKMWKFQCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=NC4=C(S3)CN(CC4)C(=O)OC(C)(C)C)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Autogramin-1: A Deep Dive into its Mechanism of Action as a Novel Autophagy Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autogramin-1 is a small molecule inhibitor of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Identified through a high-content phenotypic screen, this compound selectively targets the GRAM Domain Containing 1A (GRAMD1A) protein, a cholesterol transfer protein. By competitively inhibiting the cholesterol-binding START (StAR-related lipid-transfer) domain of GRAMD1A, this compound disrupts cholesterol homeostasis at the site of autophagosome formation, thereby impeding the biogenesis of autophagosomes at an early stage. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including detailed experimental protocols, quantitative binding and activity data, and visual representations of the key pathways and experimental workflows.

Introduction to this compound and its Target

Autophagy is a critical cellular process implicated in a variety of physiological and pathological states, making it an attractive target for therapeutic intervention. A forward chemical genetic screen aimed at identifying novel modulators of autophagy led to the discovery of the autogramins, including this compound.[1] Subsequent target identification efforts revealed that this compound exerts its inhibitory effect on autophagy by directly engaging GRAMD1A.[2]

GRAMD1A is a protein that contains a GRAM (Glucosyltransferases, Rab-like GTPase activators and Myotubularins) domain and a cholesterol-binding START domain.[1] It has been shown to localize to sites of autophagosome initiation upon starvation and is crucial for the regulation of cholesterol distribution during this process.[2] The cholesterol transfer activity of GRAMD1A is essential for the biogenesis of the autophagosome, a double-membraned vesicle that engulfs cellular cargo destined for degradation.[1][2]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of the cholesterol transfer function of GRAMD1A . This is achieved through a direct and competitive binding interaction with the START domain of GRAMD1A.

Key aspects of the mechanism include:

  • Direct Binding to GRAMD1A: this compound physically interacts with the START domain of GRAMD1A. This has been confirmed through multiple biophysical techniques, including affinity-based proteomics, cellular thermal shift assays, and fluorescence polarization.[2]

  • Competitive Inhibition: this compound competes with cholesterol for the same binding site within the GRAMD1A START domain.[1][3] This competitive binding prevents GRAMD1A from efficiently transferring cholesterol.

  • Disruption of Autophagosome Biogenesis: The inhibition of GRAMD1A's cholesterol transfer activity by this compound leads to a blockage in the formation of autophagosomes.[1] This is observed as a dose-dependent decrease in the formation of ATG5-labeled phagophores and LC3-labeled autophagosomes.[1]

  • Downstream Effects: The inhibition of autophagosome formation leads to the accumulation of autophagy substrates like p62 and prevents the lipidation of LC3 to form LC3-II, both of which are hallmark indicators of autophagy inhibition.[2][4]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound. Under normal autophagy-inducing conditions (e.g., starvation), GRAMD1A is recruited to the phagophore (the precursor to the autophagosome) and facilitates the transfer of cholesterol, a process necessary for the elongation and closure of the autophagosome. This compound intervenes by binding to GRAMD1A, preventing this cholesterol transfer and halting the maturation of the autophagosome.

Autophagy_Pathway_Inhibition_by_Autogramin1 cluster_0 Autophagy Induction (e.g., Starvation) cluster_1 Inhibition by this compound Induction Starvation / mTORC1 Inhibition GRAMD1A_recruitment GRAMD1A Recruitment to Phagophore Induction->GRAMD1A_recruitment Cholesterol_transfer GRAMD1A-mediated Cholesterol Transfer GRAMD1A_recruitment->Cholesterol_transfer Autophagosome_biogenesis Autophagosome Biogenesis Cholesterol_transfer->Autophagosome_biogenesis Inhibition Inhibition of Cholesterol Transfer Block Block in Autophagosome Biogenesis Autogramin1 This compound GRAMD1A GRAMD1A (START Domain) Autogramin1->GRAMD1A Binds to GRAMD1A->Inhibition Inhibition->Block

Caption: Inhibition of GRAMD1A-mediated cholesterol transfer by this compound, leading to a block in autophagosome biogenesis.

Quantitative Data

The interaction between this compound and GRAMD1A, as well as its effect on autophagy, has been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Competition Data
LigandProtein ConstructAssayValueReference
Bodipy-autograminGRAMD1A (START domain)Fluorescence PolarizationKd = 49 ± 12 nM[2]
Bodipy-autograminGRAMD1A (PH-GRAM and START)Fluorescence PolarizationKd = 52 ± 4 nM[2]
25-hydroxycholesterolGRAMD1A (START domain)Fluorescence Polarization CompetitionIC50 = 137 ± 27 nM (Ki = 114 nM)[5]
Autogramin-2GRAMD1A (START domain)Fluorescence Polarization CompetitionIC50 = 349 ± 51 nM (Ki = 290 nM)[5]
Table 2: Cellular Activity and Target Engagement
CompoundAssayCell LineEffectValueReference
This compoundCellular Thermal Shift AssayMCF7Change in Melting Temperature (ΔTm)+2.1 °C[2]
This compound (1 µM)Autophagy Quantification (starvation-induced)MCF7-EGFP-LC3Inhibition of autophagosome formationSignificant reduction in LC3 puncta[2][4]
This compound (10 µM)Autophagy Quantification (rapamycin-induced)MCF7-EGFP-LC3Inhibition of autophagosome formationSignificant reduction in LC3 puncta[2][4]
This compoundGrowth Inhibition (glucose-starved)MCF7Selective inhibition of cell growthPotent inhibition[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to elucidate the mechanism of action of this compound.

High-Content Phenotypic Screening for Autophagy Inhibitors

This protocol describes the initial screen that identified this compound.

Phenotypic_Screening_Workflow Start Start: MCF7 cells stably expressing EGFP-LC3 Step1 Seed cells in multi-well plates Start->Step1 Step2 Induce autophagy: - Amino acid starvation (EBSS) - Rapamycin treatment Step1->Step2 Step3 Treat with small molecule library (including this compound) Step2->Step3 Step4 Incubate for a defined period Step3->Step4 Step5 Fix and stain nuclei (e.g., with DAPI) Step4->Step5 Step6 Automated microscopy to capture images of EGFP-LC3 puncta Step5->Step6 Step7 Image analysis to quantify the number and intensity of LC3 puncta per cell Step6->Step7 End Identify compounds that reduce LC3 puncta formation (Autophagy Inhibitors) Step7->End

Caption: Workflow for the high-content phenotypic screen to identify inhibitors of autophagy.

Methodology:

  • Cell Culture: MCF7 cells stably expressing EGFP-LC3 are cultured in appropriate media.

  • Assay Preparation: Cells are seeded into 384-well plates and allowed to adhere.

  • Autophagy Induction: Autophagy is induced by replacing the culture medium with Earle's Balanced Salt Solution (EBSS) for amino acid starvation or by adding rapamycin to the culture medium.

  • Compound Treatment: A library of small molecules, including this compound, is added to the wells at a specific concentration (e.g., 1-10 µM).

  • Incubation: Plates are incubated for a set duration (e.g., 3 hours).

  • Imaging: Cells are fixed, and nuclei are counterstained. Images are acquired using an automated high-content imaging system.

  • Image Analysis: An automated image analysis pipeline is used to identify cells and quantify the number, size, and intensity of EGFP-LC3 puncta, which are indicative of autophagosomes.

Cellular Thermal Shift Assay (CETSA)

This protocol was used to confirm the direct binding of this compound to GRAMD1A in a cellular context.

CETSA_Workflow Start Start: MCF7 cell lysate Step1 Aliquot lysate into two groups: - Control (DMSO) - Treatment (this compound) Start->Step1 Step2 Incubate to allow for binding Step1->Step2 Step3 Heat aliquots from each group to a range of temperatures Step2->Step3 Step4 Centrifuge to separate soluble (folded) and precipitated (unfolded) proteins Step3->Step4 Step5 Collect the supernatant (soluble fraction) Step4->Step5 Step6 Analyze the amount of soluble GRAMD1A at each temperature by Western Blot Step5->Step6 End Determine melting curves and calculate the shift in melting temperature (ΔTm) Step6->End

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Lysate Preparation: MCF7 cells are lysed to obtain a total protein extract.

  • Compound Incubation: The cell lysate is divided and incubated with either this compound or a vehicle control (DMSO).

  • Thermal Challenge: Aliquots of the treated and control lysates are heated to a range of temperatures for a short period (e.g., 3 minutes).

  • Fractionation: The heated samples are centrifuged to pellet the denatured, aggregated proteins.

  • Analysis: The amount of soluble GRAMD1A remaining in the supernatant at each temperature is determined by Western blotting using a GRAMD1A-specific antibody.

  • Data Interpretation: The intensity of the GRAMD1A bands is plotted against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes GRAMD1A.

Fluorescence Polarization (FP) Assay

This assay was employed to quantify the binding affinity of this compound to GRAMD1A and to demonstrate competitive binding with cholesterol.

Methodology:

  • Reagents:

    • A fluorescently labeled version of Autogramin (e.g., Bodipy-autogramin) or a fluorescently labeled cholesterol analog (e.g., 22-NBD-cholesterol).

    • Purified recombinant GRAMD1A protein (or its START domain).

    • Unlabeled this compound or cholesterol for competition assays.

  • Binding Assay:

    • A constant concentration of the fluorescent probe is incubated with increasing concentrations of the GRAMD1A protein.

    • The fluorescence polarization is measured. As the protein binds to the fluorescent probe, the tumbling rate of the probe decreases, leading to an increase in fluorescence polarization.

    • The data are fitted to a binding curve to determine the dissociation constant (Kd).

  • Competition Assay:

    • A constant concentration of the fluorescent probe and GRAMD1A protein (at a concentration that gives a significant polarization signal) are incubated with increasing concentrations of the unlabeled competitor (this compound or cholesterol).

    • The decrease in fluorescence polarization is measured as the unlabeled competitor displaces the fluorescent probe.

    • The data are used to calculate the IC50 (the concentration of competitor that displaces 50% of the bound probe) and subsequently the inhibition constant (Ki).

Cholesterol Transfer Assay

This functional assay directly measures the ability of GRAMD1A to transfer cholesterol between membranes and the inhibitory effect of this compound.

Methodology:

  • Liposome Preparation:

    • Donor Liposomes: Prepared with a fluorescent cholesterol analog (e.g., 23-Bodipy-cholesterol) and a quencher lipid (e.g., rhodamine-labeled DHPE). The proximity of the fluorophore and quencher results in Förster Resonance Energy Transfer (FRET), leading to a low fluorescence signal.

    • Acceptor Liposomes: Prepared without any fluorescent lipids.

  • Assay Procedure:

    • Donor and acceptor liposomes are mixed in a reaction buffer.

    • Recombinant GRAMD1A protein is added to initiate cholesterol transfer.

    • The transfer of the fluorescent cholesterol from the donor to the acceptor liposomes separates it from the quencher, resulting in an increase in fluorescence intensity over time.

  • Inhibition Assay:

    • The assay is performed in the presence and absence of this compound.

    • A reduction in the rate of fluorescence increase in the presence of this compound indicates inhibition of the cholesterol transfer activity of GRAMD1A.

Conclusion

This compound represents a novel and specific chemical probe for the study of autophagy. Its mechanism of action is centered on the direct inhibition of the cholesterol transfer protein GRAMD1A. By competitively binding to the START domain of GRAMD1A, this compound prevents the mobilization of cholesterol required for the biogenesis of autophagosomes. The detailed characterization of this compound's mechanism not only provides a valuable tool for autophagy research but also highlights the critical role of cholesterol dynamics in this fundamental cellular process. These findings open new avenues for the development of therapeutic agents that modulate autophagy by targeting lipid transport pathways.

References

The Role of Autogramin-1 in the Inhibition of Autophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of Autogramin-1, a novel small-molecule inhibitor of autophagy. We will delve into its mechanism of action, detailing its direct interaction with the cholesterol transfer protein GRAMD1A and the subsequent impact on autophagosome biogenesis. This document will present a compilation of the available quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows, offering a comprehensive resource for researchers in the field.

Introduction to this compound

This compound was identified through a high-content, image-based phenotypic screen of a small-molecule library as a potent inhibitor of autophagy.[1][2] It belongs to a class of compounds, termed autogramins, that were found to selectively target the GRAM domain-containing protein 1A (GRAMD1A), a protein not previously implicated in autophagy.[3][4] This discovery has unveiled a novel regulatory mechanism in the early stages of autophagosome formation and has highlighted the critical role of cholesterol transport in this process.

Mechanism of Action: Inhibition of GRAMD1A

This compound exerts its inhibitory effect on autophagy by directly targeting the cholesterol transfer protein GRAMD1A.[3][4] The key aspects of its mechanism of action are:

  • Direct Binding to GRAMD1A: this compound selectively binds to the StAR-related lipid transfer (StART) domain of GRAMD1A.[3][5] This interaction has been confirmed through various biophysical and cellular assays.

  • Competitive Inhibition of Cholesterol Binding: this compound competes with cholesterol for binding to the StART domain of GRAMD1A.[3][6] By occupying the cholesterol-binding pocket, this compound effectively blocks the protein's ability to bind and transfer cholesterol.

  • Disruption of Autophagosome Biogenesis: The inhibition of GRAMD1A's cholesterol transfer activity by this compound occurs at the early stages of autophagosome biogenesis, downstream of the mTORC1 signaling pathway.[3] GRAMD1A is recruited to the sites of autophagosome initiation, and its inhibition is sufficient to halt the formation of autophagosomes.[3][4][7] This demonstrates a previously unknown, essential role for cholesterol in the biogenesis of autophagosomes.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and its interactions.

Table 1: Potency and Binding Affinity of this compound and Related Compounds

CompoundAssayCell Line/SystemIC50 / KdReference
This compound Autophagy Inhibition (AA starvation)MCF7IC50: 1 µM[8]
This compound Autophagy Inhibition (Rapamycin)MCF7IC50: 10 µM[8]
Autogramin-2 NanoBRET Assay (vs. NanoLuc-GRAMD1A StART)HeLaIC50: 4.7 µM[8]
Autogramin-2 NanoBRET Assay (vs. GRAMD1A-NanoLuc StART)HeLaIC50: 6.4 µM[8]
BODIPY-autogramin Fluorescence Polarization (vs. GRAMD1A StART)Recombinant ProteinKd: 52 ± 4 nM[5]
BODIPY-autogramin Fluorescence Polarization (vs. GRAMD1B StART)Recombinant ProteinKd: >10,000 nM[5]
BODIPY-autogramin Fluorescence Polarization (vs. GRAMD1C StART)Recombinant ProteinKd: >30,000 nM[5]

Table 2: Effect of this compound on Cellular Processes

ParameterCell LineTreatmentEffectReference
GRAMD1A Thermal Stability MCF7 Cell LysateThis compoundIncrease in Tm by 2.1 °C[3]
LC3 Puncta Formation MCF7-EGFP-LC31 µM this compound (AA starvation)Inhibition of autophagosome accumulation[8]
LC3 Puncta Formation MCF7-EGFP-LC310 µM this compound (Rapamycin)Inhibition of autophagosome accumulation[8]
p62 Degradation MCF7-EGFP-LC3This compound (AA starvation or Rapamycin)Inhibition of p62 degradation[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound's action and the experimental workflow that led to its discovery.

Autogramin1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_autophagy_initiation Autophagy Initiation cluster_target This compound Target mTORC1 mTORC1 Autophagosome_Biogenesis Autophagosome Biogenesis mTORC1->Autophagosome_Biogenesis inhibits GRAMD1A GRAMD1A GRAMD1A->Autophagosome_Biogenesis promotes Cholesterol Cholesterol Cholesterol->GRAMD1A binds to StART domain Autogramin1 This compound Autogramin1->GRAMD1A inhibits

Caption: Signaling pathway of this compound's inhibition of autophagy.

Autogramin1_Discovery_Workflow A High-Content Phenotypic Screen (Small Molecule Library) B Identification of Autogramins as Autophagy Inhibitors A->B C Affinity-Based Proteomics (Target Identification) B->C D Identification of GRAMD1A as the Target C->D E Target Validation D->E H Mechanism of Action Studies D->H F Cellular Thermal Shift Assay (CETSA) E->F G Bioluminescence Resonance Energy Transfer (BRET) E->G I Competitive Cholesterol Binding Assays H->I J LC3/p62 Autophagy Assays H->J

References

An In-depth Technical Guide to the Structure-Activity Relationship of Autogramin-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the structure-activity relationship (SAR), mechanism of action, and experimental validation of Autogramin-1, a potent small-molecule inhibitor of autophagy. It is intended for researchers, scientists, and professionals in the field of drug development and cell biology who are interested in the molecular intricacies of autophagy and the chemical probes used to study it.

Introduction: The Discovery of this compound

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and proteins, playing a critical role in cellular homeostasis, health, and disease.[1][2] To discover novel regulators of this pathway, a high-content, image-based phenotypic screen was conducted.[1][3] This screen quantified the formation of autophagosomes in MCF7 breast cancer cells and led to the identification of a new class of autophagy inhibitors, termed "autogramins."[1][4] Through structure-activity relationship (SAR) studies, this compound and the more soluble Autogramin-2 were identified as potent and stable compounds suitable for in-depth biological investigation.[1] These molecules serve as critical tools for dissecting a previously unknown role for cholesterol transport in the biogenesis of autophagosomes.[1][2]

Mechanism of Action: Targeting the GRAMD1A Cholesterol Transfer Protein

Subsequent target identification and validation experiments revealed that autogramins selectively target the GRAM Domain Containing Protein 1A (GRAMD1A).[1][2][3] Specifically, this compound binds directly to the steroidogenic acute regulatory protein-related lipid transfer (StART) domain of GRAMD1A.[1][3][5]

The core mechanism of action is the competitive inhibition of cholesterol binding.[1][2] this compound and cholesterol share a similar binding site within the hydrophobic pocket of the GRAMD1A StART domain.[5][6] By occupying this site, this compound blocks the protein's ability to transfer cholesterol, a function that is essential for the formation and maturation of autophagosomes.[1][5] This inhibitory action occurs downstream of the mTORC1 signaling complex, a key regulator of autophagy.[1]

Structure-Activity Relationship (SAR) Data

Initial SAR exploration was performed to improve the potency, stability, and solubility of the initial screening hit. This led to the selection of this compound and Autogramin-2 for further studies.[1] Additionally, derivatives were synthesized to create probes for target identification, including a biotinylated probe for affinity pulldown experiments and a fluorescently labeled tracer (BODIPY-autogramin) for binding assays.[1] The activity of these key compounds is summarized below.

Compound/ProbeTarget DomainAssay TypeMethodIC50 / EffectReference
This compound GRAMD1AAutophagy InhibitionLC3 Puncta Formation (AA Starvation)Potent inhibition at 1 µM[1][4]
This compound GRAMD1AAutophagy InhibitionLC3 Puncta Formation (Rapamycin)Potent inhibition at 10 µM[1][4]
This compound GRAMD1ATarget StabilizationCellular Thermal Shift Assay (CETSA)Increased GRAMD1A melting temp. by 2.1 °C[1]
Autogramin-2 GRAMD1A StART DomainTarget EngagementNanoBRET Assay (N-terminal NanoLuc)IC50 = 4.7 µM[4]
Autogramin-2 GRAMD1A StART DomainTarget EngagementNanoBRET Assay (C-terminal NanoLuc)IC50 = 6.4 µM[4]
Autogramin-2 GRAMD1A StART DomainFunctional InhibitionCholesterol Transfer Assay (FRET)Dose-dependent inhibition[1]
Pulldown Probe GRAMD1AAutophagy InhibitionLC3 Puncta Formation (AA Starvation)IC50 = 1.1 µM[4]
Pulldown Probe GRAMD1AAutophagy InhibitionLC3 Puncta Formation (Rapamycin)IC50 = 1.5 µM[4]
Inactive Analog 8 GRAMD1A StART DomainTarget EngagementNanoBRET AssayFailed to displace tracer[1]

Experimental Protocols

The following section details the key experimental methodologies used to elucidate the SAR and mechanism of action of this compound.

4.1 High-Content Phenotypic Screening

  • Cell Line: MCF7 cells stably expressing EGFP-LC3.

  • Autophagy Induction: Cells were treated with Earle's Balanced Salt Solution (EBSS) for amino acid starvation or with 100 nM rapamycin to inhibit mTORC1.

  • Compound Treatment: Small-molecule library compounds were added to the cells.

  • Imaging and Analysis: Automated microscopy was used to capture images of the EGFP-LC3 expressing cells. The number and intensity of fluorescent puncta, which represent autophagosomes, were quantified using image analysis software to determine the inhibitory effect of each compound.

4.2 Target Identification via Affinity Proteomics

  • Probe Synthesis: A potent analog of this compound was synthesized with a linker attached to a biotin tag for immobilization.

  • Cell Lysate Preparation: MCF7 cells were starved to induce autophagy, and cell lysates were prepared.

  • Affinity Pulldown: The biotinylated probe was immobilized on streptavidin-coated beads and incubated with the cell lysate.

  • Mass Spectrometry: Proteins that bound to the probe were eluted, separated by SDS-PAGE, and identified using mass spectrometry. GRAMD1A was the only protein significantly and selectively enriched.[1]

  • Competitive Pulldown: To validate the specific interaction, the pulldown experiment was repeated in the presence of excess free this compound, which successfully competed with the probe for binding to GRAMD1A.[1]

4.3 Target Engagement Assays

  • Cellular Thermal Shift Assay (CETSA):

    • MCF7 cells were treated with either DMSO (vehicle) or this compound.

    • The cell lysates were collected and divided into aliquots.

    • Aliquots were heated to a range of temperatures to induce protein denaturation.

    • The amount of soluble, non-denatured GRAMD1A remaining at each temperature was quantified by Western blotting.

    • The binding of this compound resulted in a measurable increase in the thermal stability of GRAMD1A.[1]

  • Bioluminescence Resonance Energy Transfer (BRET) Assay:

    • The GRAMD1A StART domain was fused to NanoLuc luciferase.

    • A fluorescent tracer, BODIPY-autogramin, was used as the BRET acceptor.

    • In the presence of the NanoLuc substrate, energy is transferred from the luciferase to the tracer when they are in close proximity (i.e., when the tracer is bound to the StART domain), generating a BRET signal.

    • Unlabeled Autogramin-2 was added in increasing concentrations, which displaced the tracer, leading to a dose-dependent decrease in the BRET signal, allowing for the calculation of an IC50 value.[1][4]

4.4 Functional Cholesterol Transfer Assay

  • Assay Principle: A Förster Resonance Energy Transfer (FRET)-based assay was used to monitor cholesterol transfer.

  • Liposomes: Two populations of liposomes were prepared:

    • Donor Liposomes: Contained a fluorescent cholesterol analog (Bodipy-cholesterol) and a quencher (rhodamine-labeled lipid). FRET occurs, and the cholesterol fluorescence is quenched.

    • Acceptor Liposomes: Unlabeled liposomes.

  • Procedure: The recombinant GRAMD1A StART domain was incubated with the donor and acceptor liposomes. As GRAMD1A transfers the Bodipy-cholesterol to the acceptor liposomes, it moves away from the quencher, resulting in an increase in fluorescence.

  • Inhibition: The assay was performed in the presence of Autogramin-2, which inhibited the increase in fluorescence, confirming its blockage of cholesterol transfer activity.[1]

Visualizing the Mechanism and Discovery Workflow

The following diagrams illustrate the signaling pathway inhibited by this compound and the experimental workflow used for its discovery and characterization.

G cluster_0 Autophagy Induction cluster_1 Autophagosome Biogenesis cluster_2 Inhibition Starvation AA Starvation mTORC1 mTORC1 Starvation->mTORC1 inhibits Rapamycin Rapamycin Rapamycin->mTORC1 inhibits ULK1 ULK1 Complex mTORC1->ULK1 inhibits PI3KC3 PI3KC3 Complex ULK1->PI3KC3 activates Phagophore Phagophore (Isolation Membrane) PI3KC3->Phagophore initiates Autophagosome Autophagosome Phagophore->Autophagosome matures into GRAMD1A GRAMD1A GRAMD1A->Phagophore transfers cholesterol for membrane expansion Cholesterol Cholesterol Cholesterol->GRAMD1A binds to StART domain Autogramin1 This compound Autogramin1->GRAMD1A competitively inhibits

Caption: Signaling pathway of this compound action.

G Screen High-Content Phenotypic Screen Hit Initial Hit Compound Screen->Hit identifies SAR Structure-Activity Relationship (SAR) Hit->SAR informs Autogramin This compound / -2 (Optimized Leads) SAR->Autogramin yields TargetID Target Identification (Affinity Proteomics) Autogramin->TargetID used as probe GRAMD1A Identified Target: GRAMD1A TargetID->GRAMD1A Validation Mechanism Validation GRAMD1A->Validation CETSA CETSA BRET NanoBRET Functional Cholesterol Transfer Assay Cellular LC3/p62 Assays

Caption: Experimental workflow for this compound discovery.

References

The Effect of Autogramin-1 on Cholesterol Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autogramin-1 has been identified as a novel small molecule inhibitor of autophagy.[1][2][3] Its mechanism of action centers on the direct targeting of the GRAM Domain Containing 1A (GRAMD1A) protein, a cholesterol transfer protein crucial for the biogenesis of autophagosomes.[1][2][3][4][5] By competitively binding to the StAR-related lipid transfer (StART) domain of GRAMD1A, this compound allosterically inhibits its cholesterol transport activity.[3][4][6] This interference with cholesterol homeostasis at sites of autophagosome initiation leads to a disruption in the formation of these organelles, thereby blocking the autophagic process at an early stage.[4] This technical guide provides an in-depth overview of the mechanism of this compound, a summary of the quantitative data supporting its effects, and detailed protocols for the key experiments used to elucidate its function.

Mechanism of Action: Inhibition of GRAMD1A-Mediated Cholesterol Transfer

This compound's effect on cellular cholesterol homeostasis is intrinsically linked to its role as an autophagy inhibitor. The primary molecular target of this compound is GRAMD1A, a protein responsible for transferring cholesterol between membranes.[1][2][3][4][5] GRAMD1A accumulates at the sites where autophagosomes begin to form and its cholesterol-shuttling function is essential for the biogenesis of these structures.[3][4]

This compound functions as a competitive inhibitor, binding to the same site on the StART domain of GRAMD1A as cholesterol.[4] This binding has been confirmed through various biophysical and cellular assays, which demonstrate a direct interaction and subsequent stabilization of the GRAMD1A protein. By occupying the cholesterol-binding pocket, this compound effectively blocks GRAMD1A from carrying out its lipid transfer function.[3][4] This leads to a localized disruption of cholesterol distribution, preventing the necessary accumulation of cholesterol at forming autophagosomes and lysosomes.[4] The ultimate consequence is the inhibition of autophagosome maturation, halting the autophagic flux.[3][4]

Signaling Pathway and Mechanism of Action of this compound

Autogramin-1_Mechanism cluster_0 Autophagy Initiation Site GRAMD1A GRAMD1A Autophagosome Autophagosome Biogenesis GRAMD1A->Autophagosome Mediates Cholesterol Transfer for Cholesterol Cholesterol StART_Domain StART Domain Cholesterol->StART_Domain Binds to Autogramin1 This compound Autogramin1->StART_Domain Binds to Inhibition Autogramin1->Inhibition StART_Domain->GRAMD1A Part of Inhibition->GRAMD1A Inhibits

Caption: Mechanism of this compound action on GRAMD1A.

Quantitative Data Summary

The interaction between this compound and GRAMD1A, and its subsequent effects, have been quantified through several key experiments. The data highlights the potency and selectivity of this compound.

ParameterMethodValueTarget ProteinReference
Binding Affinity (Kd) Fluorescence Polarization49 ± 12 nMGRAMD1A StART Domain[7]
~9.8 µM (200-fold higher)GRAMD1B StART Domain[7]
~28.4 µM (580-fold higher)GRAMD1C StART Domain[7]
Thermal Stabilization (ΔTm) Cellular Thermal Shift Assay (CETSA)+2.1 °CFull-length GRAMD1A[7]
Melting Temperature (Tm) Cellular Thermal Shift Assay (CETSA)51.7 ± 0.1 °C (DMSO control)Full-length GRAMD1A[7]
53.7 ± 1.0 °C (this compound)Full-length GRAMD1A[7]
Inhibition of Autophagy High-Content ImagingIC50 in low µM rangeEGFP-LC3 puncta formation[4][7]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of this compound on cholesterol homeostasis and autophagy.

Cellular Thermal Shift Assay (CETSA)

This assay confirms the direct binding of this compound to GRAMD1A in a cellular context by measuring the increased thermal stability of the protein upon ligand binding.

Protocol:

  • Cell Culture and Treatment:

    • Culture MCF7 cells to 80-90% confluency.

    • Treat cells with either this compound (10 µM) or DMSO (vehicle control) for 3 hours.

  • Heating Gradient:

    • Harvest and wash the cells, then resuspend in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Protein Separation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis:

    • Collect the supernatant containing the soluble, stable proteins.

    • Analyze the amount of soluble GRAMD1A at each temperature point by Western blotting using an anti-GRAMD1A antibody.

    • Quantify the band intensities and plot them against the temperature to generate melting curves and determine the Tm.

In Vitro FRET-Based Cholesterol Transfer Assay

This assay directly measures the ability of GRAMD1A to transfer cholesterol between liposomes and the inhibitory effect of this compound.

Protocol:

  • Liposome Preparation:

    • Donor Liposomes: Prepare liposomes composed of DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine), Dansyl-PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl)), and a fluorescent cholesterol analog (e.g., 23-Bodipy-cholesterol) at a molar ratio of approximately 95:5:5.

    • Acceptor Liposomes: Prepare liposomes composed of 100% DOPC.

    • Create liposomes by drying a lipid film and rehydrating with assay buffer, followed by extrusion through a polycarbonate membrane to form vesicles of a defined size (e.g., 100 nm).

  • Cholesterol Transfer Reaction:

    • In a microplate well, mix recombinant GRAMD1A protein with the donor liposomes and pre-incubate with either this compound or DMSO.

    • Initiate the transfer reaction by adding the acceptor liposomes.

  • FRET Measurement:

    • Monitor the decrease in FRET signal over time using a plate reader. The FRET signal is generated by the proximity of Dansyl-PE and Bodipy-cholesterol in the donor liposomes.

    • As Bodipy-cholesterol is transferred to the acceptor liposomes, the distance between the FRET pair increases, leading to a decrease in the FRET signal.

  • Data Analysis:

    • Calculate the rate of cholesterol transfer from the change in FRET signal over time.

    • Compare the rates in the presence and absence of this compound to determine the extent of inhibition.

Filipin Staining for Cellular Cholesterol Visualization

This method uses the fluorescent polyene antibiotic filipin, which binds to free cholesterol, to visualize changes in cholesterol distribution within cells upon treatment with this compound.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., MCF7) on glass coverslips and allow them to adhere.

    • Induce autophagy by amino acid starvation in the presence of chloroquine (to block lysosomal degradation and cause accumulation of autophagosomes).

    • Treat the cells with this compound (e.g., 10 µM) or DMSO for the duration of the starvation period.

  • Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells with 3% paraformaldehyde for 1 hour at room temperature.

    • Quench the fixation with 1.5 mg/mL glycine in PBS for 10 minutes.

    • Stain the cells with a working solution of 0.05 mg/mL filipin in PBS/10% FBS for 2 hours at room temperature, protected from light.

  • Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips and immediately visualize the cells using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission >430 nm). Note that filipin fluorescence is prone to rapid photobleaching.

Experimental Workflow Overview

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis FP Fluorescence Polarization (Binding Affinity) FRET FRET Assay (Cholesterol Transfer) CETSA CETSA (Target Engagement) Filipin Filipin Staining (Cholesterol Distribution) CETSA->Filipin HCI High-Content Imaging (Autophagy Phenotype) Filipin->HCI Hypothesis Hypothesis: This compound inhibits GRAMD1A Hypothesis->FP Hypothesis->FRET Hypothesis->CETSA

Caption: Key experimental workflow for this compound characterization.

Conclusion

This compound serves as a potent and selective chemical probe for studying the role of GRAMD1A and cholesterol homeostasis in autophagy. Its mechanism of action, involving the direct inhibition of GRAMD1A's cholesterol transfer function, highlights the critical role of lipid transport in the biogenesis of autophagosomes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in cell biology and drug discovery, facilitating further investigation into the therapeutic potential of targeting cholesterol transport in diseases where autophagy is dysregulated.

References

Autogramin-1: A Technical Guide to its Impact on Autophagosome Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders. A key step in autophagy is the formation of the autophagosome, a double-membraned vesicle that sequesters cytoplasmic material for delivery to the lysosome. This technical guide provides an in-depth overview of Autogramin-1, a small molecule inhibitor of autophagosome formation. We will delve into its mechanism of action, which involves the direct inhibition of the cholesterol transfer protein GRAMD1A, and its subsequent impact on the biogenesis of autophagosomes. This document will detail the experimental protocols used to elucidate this mechanism and present the key quantitative data in a clear, tabular format. Furthermore, signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of this compound's role in autophagy research and its potential as a tool for therapeutic development.

Introduction

Autophagy is a highly regulated cellular process that maintains cellular health by clearing damaged organelles and protein aggregates. A central event in this pathway is the de novo formation of a double-membraned vesicle, the autophagosome. The biogenesis of the autophagosome is a complex process involving numerous autophagy-related (Atg) proteins and intricate membrane dynamics.

Small molecule modulators of autophagy are invaluable tools for dissecting the molecular machinery of this pathway and for exploring its therapeutic potential. Through a high-content phenotypic screen, a novel class of autophagy inhibitors, the autogramins, were identified.[1][2] This guide focuses on this compound, a potent member of this class that blocks autophagy at an early stage.[1][2]

The molecular target of this compound has been identified as the GRAM Domain Containing 1A (GRAMD1A) protein, a cholesterol transfer protein that had not previously been implicated in autophagy.[3][4] this compound selectively binds to the StART domain of GRAMD1A, competitively inhibiting its cholesterol binding and transfer activity.[1][3][4] This targeted inhibition of GRAMD1A's function has been shown to be critical for the initiation of autophagosome formation, highlighting a novel role for cholesterol transport in this fundamental cellular process.[3][4]

This guide will provide a detailed examination of the scientific evidence supporting the mechanism of action of this compound and its impact on autophagosome biogenesis.

Mechanism of Action: Inhibition of GRAMD1A Cholesterol Transfer

This compound exerts its inhibitory effect on autophagy by directly targeting and modulating the function of GRAMD1A, a recently identified cholesterol transfer protein.[3][4]

GRAMD1A: A Cholesterol Transfer Protein in Autophagy

GRAMD1A is a protein that contains a GRAM domain, which is known to bind to phosphoinositides, and a StART (StAR-related lipid-transfer) domain, which is responsible for binding and transporting cholesterol.[5] Upon starvation, a potent inducer of autophagy, GRAMD1A accumulates at the sites of autophagosome initiation.[3][4] This localization is crucial for its role in autophagosome biogenesis.

This compound Binding to the GRAMD1A StART Domain

This compound was found to selectively bind to the StART domain of GRAMD1A.[3][4] This interaction was confirmed through multiple experimental approaches, including affinity-based chemical proteomics, cellular thermal shift assays (CETSA), and NanoBRET assays.[4] The binding of this compound to the GRAMD1A StART domain is competitive with cholesterol, indicating that this compound occupies the cholesterol-binding pocket.[1][3][4]

Inhibition of Cholesterol Transfer Activity

By binding to the StART domain, this compound effectively blocks the cholesterol transfer activity of GRAMD1A.[1] This inhibition of cholesterol transport at the sites of autophagosome initiation is the key molecular event that leads to the blockade of autophagosome formation.[3][4] The requirement of GRAMD1A-mediated cholesterol transfer for autophagosome biogenesis reveals a previously unknown link between cholesterol homeostasis and the autophagy pathway.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from experiments investigating the effects of this compound.

Table 1: this compound Inhibition of Autophagy

AssayCell LineTreatmentThis compound ConcentrationInhibitionReference
EGFP-LC3 Puncta FormationMCF7Amino Acid Starvation1 µMSignificant reduction in LC3 puncta[2]
EGFP-LC3 Puncta FormationMCF7Rapamycin (100 nM)10 µMSignificant reduction in LC3 puncta[2]
LC3-II LipidationMCF7Amino Acid StarvationNot specifiedInhibition of LC3-I to LC3-II conversion[2]
p62 DegradationMCF7Amino Acid StarvationNot specifiedInhibition of p62 degradation[2]

Table 2: this compound Target Engagement and Binding Affinity

AssayTargetTracer/ProbeCompetitorIC50 / EffectReference
NanoBRET AssayNanoLuc-GRAMD1A StART domainBODIPY-Autogramin (0.5 µM)Autogramin-24.7 µM[4]
NanoBRET AssayGRAMD1A-NanoLuc StART domainBODIPY-Autogramin (0.5 µM)Autogramin-26.4 µM[4]
Cellular Thermal Shift Assay (CETSA)Endogenous GRAMD1A-This compoundΔTm = +2.1 °C[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound. Under starvation conditions, GRAMD1A is recruited to the phagophore, the precursor of the autophagosome, where it facilitates cholesterol transfer, a critical step for autophagosome biogenesis. This compound inhibits this process by binding to the StART domain of GRAMD1A, leading to the arrest of autophagosome formation.

Autogramin1_Pathway cluster_0 Autophagy Induction (e.g., Starvation) cluster_1 Phagophore Starvation Starvation GRAMD1A GRAMD1A Starvation->GRAMD1A Recruitment Phagophore Phagophore (Autophagosome Precursor) GRAMD1A->Phagophore Autophagosome Autophagosome Formation GRAMD1A->Autophagosome Promotes Cholesterol Cholesterol Cholesterol->GRAMD1A Transfer mediated by StART domain Autogramin1 This compound Autogramin1->GRAMD1A Binds to StART domain Inhibition->Autophagosome Inhibits

Caption: Signaling pathway of this compound's inhibitory action on autophagosome formation.

Experimental Workflow for Target Identification

The molecular target of this compound was identified through a multi-step experimental workflow. This involved a phenotypic screen to identify autophagy inhibitors, followed by chemical proteomics to pull down binding partners, and finally, target validation using biophysical and cell-based assays.

Target_ID_Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation A1 High-Content Phenotypic Screen (MCF7 EGFP-LC3 cells) A2 Identification of this compound as an Autophagy Inhibitor A1->A2 B1 Synthesis of Biotinylated This compound Probe A2->B1 Leads to B2 Affinity-Based Chemical Proteomics (Pull-down from cell lysates) B1->B2 B3 Mass Spectrometry (Identification of GRAMD1A) B2->B3 C1 Cellular Thermal Shift Assay (CETSA) (Confirms in-cell binding) B3->C1 Validates C2 NanoBRET Assay (Quantifies binding affinity) C1->C2 C3 In vitro Cholesterol Transfer Assay (Confirms functional inhibition) C2->C3

Caption: Experimental workflow for the identification and validation of GRAMD1A as the target of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

High-Content Screening for Autophagy Inhibitors

This protocol describes the phenotypic screen used to identify this compound.

  • Cell Culture: MCF7 cells stably expressing EGFP-LC3 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).

  • Assay Preparation: Cells are seeded into 384-well plates and allowed to adhere overnight.

  • Compound Treatment: A small molecule library is added to the wells at a final concentration of 10 µM. Control wells with DMSO (vehicle) and known autophagy modulators (e.g., rapamycin as an inducer, chloroquine as a late-stage inhibitor) are included.

  • Autophagy Induction: Autophagy is induced by replacing the culture medium with Earle's Balanced Salt Solution (EBSS) for amino acid starvation or by adding rapamycin (100 nM) for 2-4 hours.

  • Cell Staining and Imaging: Cells are fixed with 4% paraformaldehyde, and nuclei are counterstained with Hoechst 33342. Plates are imaged using an automated high-content imaging system.

  • Image Analysis: An image analysis algorithm is used to identify and segment individual cells based on the nuclear stain. Within each cell, EGFP-LC3 puncta (autophagosomes) are identified and quantified (e.g., number, size, and intensity of puncta per cell).

  • Hit Identification: Compounds that significantly reduce the number of EGFP-LC3 puncta compared to the starvation/rapamycin control are identified as potential autophagy inhibitors.

Affinity-Based Chemical Proteomics

This protocol details the pull-down experiment to identify the binding partners of this compound.

  • Probe Synthesis: A biotinylated derivative of this compound is synthesized, ensuring the modification does not abrogate its inhibitory activity.

  • Cell Lysis: MCF7 cells are treated with an autophagy inducer (e.g., EBSS) and then lysed in a non-denaturing lysis buffer containing protease inhibitors.

  • Affinity Pull-down: The cell lysate is incubated with the biotinylated this compound probe, followed by the addition of streptavidin-coated magnetic beads. The beads will capture the probe and any interacting proteins. A control pull-down with a non-biotinylated probe or beads alone is performed in parallel.

  • Washing: The beads are washed extensively with lysis buffer to remove non-specific binding proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Proteomic Analysis: The eluted proteins are separated by SDS-PAGE, and the entire lane is excised and subjected to in-gel trypsin digestion. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectrometry data is searched against a protein database to identify the pulled-down proteins. Proteins significantly enriched in the biotinylated probe sample compared to the control are considered potential binding partners.

NanoBRET™ Target Engagement Assay

This protocol describes the use of Bioluminescence Resonance Energy Transfer (BRET) to confirm the interaction between this compound and GRAMD1A in live cells.

  • Plasmid Construction: A fusion construct of GRAMD1A (or its StART domain) and NanoLuc® luciferase is generated.

  • Cell Transfection: HEK293T cells are transiently transfected with the NanoLuc-GRAMD1A fusion construct.

  • Cell Plating: Transfected cells are seeded into a white, opaque 96-well plate.

  • Tracer and Compound Addition: A cell-permeable fluorescent tracer that binds to the GRAMD1A StART domain (e.g., BODIPY-Autogramin) is added to the cells. Subsequently, a serial dilution of this compound (or a negative control) is added.

  • Substrate Addition and BRET Measurement: The NanoBRET™ Nano-Glo® Substrate is added to the wells. The plate is then read on a luminometer capable of measuring both the donor (NanoLuc®, ~460 nm) and acceptor (fluorescent tracer, e.g., ~590 nm) emission wavelengths.

  • Data Analysis: The BRET ratio is calculated as the acceptor emission divided by the donor emission. The ability of this compound to displace the fluorescent tracer results in a decrease in the BRET signal. An IC50 value for this displacement can be calculated to quantify the binding affinity.

Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm the direct binding of this compound to GRAMD1A in a cellular context.

  • Cell Treatment: Intact MCF7 cells are treated with either this compound or a vehicle control (DMSO) for a defined period.

  • Heating: The cell suspensions are divided into aliquots and heated to a range of different temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: The cells are lysed by freeze-thawing.

  • Separation of Soluble and Aggregated Proteins: The lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.

  • Western Blotting: The supernatant containing the soluble protein fraction is collected, and the levels of endogenous GRAMD1A are analyzed by Western blotting using a GRAMD1A-specific antibody.

  • Data Analysis: The band intensities of GRAMD1A at each temperature are quantified. The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.

Conclusion

This compound has emerged as a valuable chemical tool for the study of autophagy. Its well-defined mechanism of action, centered on the selective inhibition of the cholesterol transfer protein GRAMD1A, has not only provided a means to acutely block autophagosome formation but has also uncovered a novel and critical role for cholesterol transport in the initiation of this fundamental cellular process. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers seeking to utilize this compound in their own studies or to build upon these findings in the development of new therapeutic strategies targeting the autophagy pathway. The continued exploration of the interplay between lipid metabolism and autophagy, spurred by the discovery of molecules like this compound, promises to yield further insights into cellular homeostasis and disease.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Autogramin-1, a potent and selective small molecule inhibitor of autophagy. This compound targets the cholesterol-transfer protein GRAMD1A, interfering with the early stages of autophagosome biogenesis. These guidelines are intended to assist researchers in utilizing this compound effectively in their experimental setups.

Introduction to this compound

This compound is a novel autophagy inhibitor identified through high-content, image-based phenotypic screening.[1] It selectively targets the GRAM domain containing protein 1A (GRAMD1A), a cholesterol transfer protein that has been identified as a key modulator in the formation of autophagosomes.[1][2][3] By binding to the StART domain of GRAMD1A, this compound competitively inhibits cholesterol binding and transfer, a process essential for the biogenesis of the autophagosome.[1][2] This mechanism of action places its intervention point downstream of mTORC1, a central regulator of autophagy.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound as an autophagy inhibitor.

ParameterValueConditionsCell LineReference
IC₅₀ 0.17 µMStarvation-induced autophagyMCF7[4]
IC₅₀ 0.44 µMRapamycin-induced autophagy (mTORC1 inhibition)MCF7[4]
Working Concentration 1 µMInhibition of autophagosome accumulationMCF7-EGFP-LC3[5]
Working Concentration 10 µMInhibition of autophagosome accumulation and LC3 lipidationMCF7-EGFP-LC3[1][5]

Note: The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6][7] The appropriate concentration of this compound may vary depending on the cell type, experimental conditions, and the specific research question. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.

Signaling Pathway of this compound Action

This compound inhibits autophagy at an early stage of autophagosome formation. The diagram below illustrates the signaling pathway and the point of intervention of this compound.

Autogramin1_Pathway cluster_upstream Upstream Signaling cluster_autophagy Autophagy Machinery Nutrient\nStarvation Nutrient Starvation mTORC1 mTORC1 Nutrient\nStarvation->mTORC1 inhibits Rapamycin Rapamycin Rapamycin->mTORC1 inhibits ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex inhibits GRAMD1A GRAMD1A ULK1 Complex->GRAMD1A regulates Cholesterol\nTransfer Cholesterol Transfer GRAMD1A->Cholesterol\nTransfer mediates Autophagosome\nBiogenesis Autophagosome Biogenesis Cholesterol\nTransfer->Autophagosome\nBiogenesis required for This compound This compound This compound->GRAMD1A inhibits

Caption: Signaling pathway of this compound-mediated autophagy inhibition.

Experimental Protocols

The following are detailed protocols for inducing and assessing autophagy inhibition using this compound.

Cell Culture and Treatment

This protocol describes the general procedure for treating cultured cells with this compound to inhibit autophagy.

Materials:

  • Mammalian cell line of interest (e.g., MCF7, Hek293A)[1]

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)

  • Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)[1]

  • This compound (stock solution in DMSO)

  • Rapamycin (stock solution in DMSO, optional for mTORC1 inhibition)[1]

  • Chloroquine (CQ, optional for blocking lysosomal degradation)[8]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or plates with coverslips for microscopy) at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Induction of Autophagy and Treatment:

    • Starvation-Induced Autophagy:

      • Wash the cells once with PBS.

      • Replace the complete medium with starvation medium (EBSS).

      • Add this compound to the desired final concentration (e.g., 0.1 - 10 µM). Include a DMSO vehicle control.

    • Rapamycin-Induced Autophagy:

      • Replace the medium with fresh complete medium.

      • Add Rapamycin to a final concentration of 100 nM to induce autophagy.[1][5]

      • Concurrently, add this compound to the desired final concentration. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 2-4 hours for monitoring early autophagy events).[8]

  • Optional Chloroquine Treatment: To assess autophagic flux, a parallel set of wells can be co-treated with Chloroquine (e.g., 50 µM) to block the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.[8]

  • Cell Harvesting and Analysis: Proceed with downstream analysis such as Western blotting or immunofluorescence.

Assessment of Autophagy Inhibition

This protocol allows for the biochemical assessment of autophagy inhibition by measuring the levels of key autophagy-related proteins.

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and the lipidated form, LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities. A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.[1]

This protocol is for the visualization and quantification of autophagosomes (LC3 puncta) in cells.

Procedure:

  • Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a multi-well plate.

  • Treatment: Treat the cells as described in Protocol 4.1.

  • Fixation and Permeabilization:

    • After treatment, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

    • Incubate the cells with a primary antibody against LC3 for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Image the cells using a fluorescence microscope.

  • Data Analysis: Quantify the number of LC3 puncta per cell. A reduction in the number of puncta in this compound treated cells compared to the control (under autophagy-inducing conditions) indicates inhibition of autophagosome formation.[1]

Experimental Workflow Diagram

The following diagram outlines the general workflow for an experiment investigating the effect of this compound on autophagy.

Experimental_Workflow cluster_analysis 5. Downstream Analysis A 1. Cell Seeding (e.g., MCF7 cells) B 2. Autophagy Induction (Starvation or Rapamycin) A->B C 3. Treatment (this compound vs. Vehicle) B->C D 4. Incubation (e.g., 2-4 hours) C->D E Western Blot (LC3-II, p62) D->E Biochemical Analysis F Immunofluorescence (LC3 Puncta) D->F Microscopy Analysis G 6. Data Quantification and Interpretation E->G F->G

Caption: General experimental workflow for studying this compound.

Storage and Handling

This compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO. The stock solution should be stored at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution is stable for up to 6 months, and at -20°C, for up to 1 month.[4]

Disclaimer: This document is intended for research use only. This compound is not for use in humans. Please refer to the manufacturer's safety data sheet (SDS) for handling and safety information.

References

Application Notes and Protocols for Autogramin-1 in High-Content Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Autogramin-1, a novel and selective autophagy inhibitor, and its application in high-content screening (HCS) for the discovery and characterization of autophagy modulators. Detailed protocols for experimental setup and data analysis are provided to facilitate the use of this compound as a tool compound in autophagy research.

Autophagy is a fundamental cellular process responsible for the degradation of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1][2] High-content screening has emerged as a powerful technology for identifying and characterizing modulators of autophagy in a high-throughput manner.[3][4][5]

This compound was identified through a target-agnostic, high-content, image-based phenotypic screen as a potent inhibitor of autophagy.[6][7][8] It selectively targets the GRAM domain-containing protein 1A (GRAMD1A), a recently discovered cholesterol transfer protein.[6][9] By binding to the StART domain of GRAMD1A, this compound directly competes with cholesterol binding, thereby inhibiting the cholesterol transfer activity of GRAMD1A, which is essential for the biogenesis of autophagosomes.[6][9][10][11] This novel mechanism of action makes this compound a valuable tool for studying the role of cholesterol in autophagy and for the development of new therapeutic strategies.

Quantitative Data Summary

The following table summarizes the key quantitative data for the use of this compound in high-content screening assays based on published findings.

ParameterValueCell Line / ConditionsSource
This compound Concentration (Amino Acid Starvation) 1 µMMCF7 cells stably expressing EGFP-LC3[6][7][12]
This compound Concentration (Rapamycin Induction) 10 µMMCF7 cells stably expressing EGFP-LC3[6][7][12]
Rapamycin Concentration (Autophagy Induction) 100 nMMCF7 EGFP-LC3 cells[7][12]
Binding Affinity (Kd) of Bodipy-labeled autogramin to GRAMD1A StART domain 49 ± 12 nMFluorescence polarization experiments[6]
Cellular Thermal Shift Assay (ΔTm of GRAMD1A with this compound) +2.1 °CMCF7 cell lysates[6]

Signaling Pathway of this compound

This compound inhibits autophagy by targeting the cholesterol transfer protein GRAMD1A. Under normal conditions, GRAMD1A is involved in cholesterol transport, a process required for the formation of the autophagosome. This compound binds to the StART domain of GRAMD1A, preventing cholesterol binding and thereby inhibiting autophagosome biogenesis. This action occurs downstream of mTORC1, a key regulator of autophagy.[6][13]

Autogramin1_Signaling_Pathway cluster_induction Autophagy Induction cluster_signaling Cellular Signaling cluster_autophagosome Autophagosome Biogenesis Amino_Acid_Starvation Amino Acid Starvation mTORC1 mTORC1 Amino_Acid_Starvation->mTORC1 inhibits Rapamycin Rapamycin Rapamycin->mTORC1 inhibits ULK1_Complex ULK1 Complex (ULK1, mAtg13, FIP200) mTORC1->ULK1_Complex inhibits PI3K_Complex Class III PI3K Complex (hVps34, Beclin-1, etc.) ULK1_Complex->PI3K_Complex activates Autophagosome_Formation Autophagosome Formation PI3K_Complex->Autophagosome_Formation initiates GRAMD1A GRAMD1A GRAMD1A->Autophagosome_Formation required for Cholesterol Cholesterol Cholesterol->GRAMD1A LC3_Lipidation LC3 Lipidation (LC3-I to LC3-II) Autophagosome_Formation->LC3_Lipidation Autophagosome Autophagosome LC3_Lipidation->Autophagosome Autogramin1 This compound Autogramin1->GRAMD1A binds to StART domain & inhibits cholesterol binding

Caption: Signaling pathway of this compound in autophagy inhibition.

High-Content Screening Experimental Workflow

The following diagram outlines a typical workflow for a high-content screening assay to identify autophagy inhibitors using a cell line stably expressing a fluorescently tagged autophagy marker like EGFP-LC3.

HCS_Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment & Autophagy Induction cluster_imaging Imaging & Analysis cluster_data Data Interpretation Cell_Seeding 1. Seed EGFP-LC3 expressing cells in microplates Cell_Adherence 2. Allow cells to adhere (e.g., 24 hours) Cell_Seeding->Cell_Adherence Compound_Addition 3. Add test compounds (including this compound as a positive control) Cell_Adherence->Compound_Addition Autophagy_Induction 4. Induce autophagy (e.g., amino acid starvation or rapamycin) Compound_Addition->Autophagy_Induction Incubation 5. Incubate for a defined period Autophagy_Induction->Incubation Staining 6. Fix cells and stain nuclei (e.g., Hoechst) Incubation->Staining Image_Acquisition 7. Acquire images using an automated microscope Staining->Image_Acquisition Image_Analysis 8. Analyze images to quantify EGFP-LC3 puncta per cell Image_Acquisition->Image_Analysis Data_Normalization 9. Normalize data to controls Image_Analysis->Data_Normalization Hit_Identification 10. Identify hit compounds that inhibit puncta formation Data_Normalization->Hit_Identification

Caption: High-content screening workflow for autophagy inhibitors.

Detailed Experimental Protocols

Protocol 1: High-Content Screening for Autophagy Inhibitors using EGFP-LC3 Reporter Cells

This protocol describes a phenotypic screen to identify small molecule inhibitors of autophagy by quantifying the formation of EGFP-LC3 puncta in response to autophagy induction.

Materials:

  • MCF7 cells stably expressing EGFP-LC3 (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Earle's Balanced Salt Solution (EBSS) for amino acid starvation

  • Rapamycin (stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • Test compound library (dissolved in DMSO)

  • 384-well, black, clear-bottom imaging plates

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Hoechst 33342 nuclear stain

  • Automated liquid handler (recommended)

  • High-content imaging system

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend EGFP-LC3 expressing cells in complete growth medium.

    • Seed cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of imaging (e.g., 2,000-5,000 cells per well).

    • Incubate the plates at 37°C and 5% CO₂ for 24 hours.

  • Compound Treatment:

    • Prepare a compound plate by diluting test compounds, this compound (positive control for inhibition), and DMSO (negative control) to the desired final concentrations in the appropriate assay medium (complete medium for rapamycin induction or EBSS for starvation).

    • Using an automated liquid handler or a multichannel pipette, carefully remove the media from the cell plate and add the compound-containing media to the respective wells.

  • Autophagy Induction:

    • For amino acid starvation: The addition of compounds in EBSS in the previous step will induce autophagy.

    • For rapamycin induction: Add rapamycin to the wells to a final concentration of 100 nM.

  • Incubation:

    • Incubate the plates at 37°C and 5% CO₂ for a predetermined time to allow for autophagosome formation (e.g., 4-6 hours). This time may need to be optimized for the specific cell line and induction method.

  • Cell Staining:

    • Carefully aspirate the medium from the wells.

    • Wash the cells once with PBS.

    • Fix the cells by adding 4% PFA to each well and incubating for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Add Hoechst 33342 solution (e.g., 1 µg/mL in PBS) to each well and incubate for 10-15 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS and leave the final wash in the wells for imaging.

  • Image Acquisition:

    • Acquire images using a high-content imaging system.

    • Use at least two channels: one for the Hoechst stain (to identify nuclei) and one for EGFP-LC3.

    • Acquire multiple fields of view per well to ensure a sufficient number of cells are analyzed.

  • Image and Data Analysis:

    • Use image analysis software to segment the images and identify individual cells based on the nuclear stain.

    • Within each cell, identify and quantify the number, size, and intensity of EGFP-LC3 puncta.

    • Calculate the average number of puncta per cell for each well.

    • Normalize the data to the controls. For inhibition screens, the activity can be expressed as a percentage of inhibition relative to the DMSO control.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm this compound Target Engagement

This protocol can be used to verify the binding of this compound to its target protein, GRAMD1A, in a cellular context.

Materials:

  • MCF7 cells (or other cells expressing GRAMD1A)

  • This compound

  • DMSO

  • PBS supplemented with protease inhibitors

  • Liquid nitrogen

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge capable of handling PCR tubes at high speed

  • SDS-PAGE and Western blotting reagents

  • Anti-GRAMD1A antibody

Procedure:

  • Cell Treatment:

    • Culture MCF7 cells to a high density.

    • Treat the cells with this compound (e.g., 10 µM) or DMSO for a defined period (e.g., 1-2 hours) at 37°C.

  • Cell Lysis:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet in PBS with protease inhibitors.

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris. Collect the supernatant (soluble protein fraction).

  • Heat Treatment:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

    • Cool the tubes on ice for 3 minutes.

  • Separation of Soluble and Aggregated Protein:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-GRAMD1A antibody.

    • Quantify the band intensities for each temperature point.

  • Data Analysis:

    • Plot the percentage of soluble GRAMD1A as a function of temperature for both the DMSO-treated and this compound-treated samples.

    • A shift in the melting curve to a higher temperature for the this compound-treated sample indicates stabilization of GRAMD1A upon compound binding.[6]

References

Application Notes and Protocols: Utilizing Autogramin-1 for Cholesterol Trafficking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autogramin-1 is a potent and selective small molecule inhibitor of the GRAM Domain Containing 1A (GRAMD1A) protein, a key player in intracellular cholesterol transport.[1][2] By competitively binding to the StAR-related lipid-transfer (StART) domain of GRAMD1A, this compound effectively blocks the transfer of cholesterol, making it an invaluable tool for elucidating the intricate mechanisms of cholesterol trafficking and its role in various cellular processes, most notably autophagy.[1][2][3] These application notes provide a comprehensive guide for utilizing this compound to investigate the functional roles of GRAMD1A-mediated cholesterol transport.

Mechanism of Action

This compound specifically targets the StART domain of GRAMD1A, a domain responsible for binding and transporting cholesterol.[1][4] The inhibition is competitive, meaning this compound and cholesterol vie for the same binding site within the StART domain.[1][2] This targeted inhibition leads to a disruption of GRAMD1A's function as a cholesterol transporter, resulting in the inhibition of autophagosome biogenesis.[1][3][4] This highlights the critical role of GRAMD1A-mediated cholesterol flux in the initiation of autophagy.

Data Presentation

The following tables summarize key quantitative data from studies utilizing this compound to modulate GRAMD1A activity and study its effects on cellular processes.

Table 1: In Vitro Activity of this compound

Assay TypeTargetTracer/SubstrateThis compound ConcentrationObserved EffectReference
Fluorescence PolarizationGRAMD1A StART DomainBODIPY-autograminN/A (Kd determination)Kd = 49 ± 12 nM[1]
Fluorescence PolarizationGRAMD1A StART Domain22-NBD-cholesterolIncreasing concentrationsDose-dependent inhibition of cholesterol binding[1]
Cellular Thermal Shift Assay (CETSA)Endogenous GRAMD1A in MCF7 cellsN/A10 µMIncreased melting temperature (Tm) by 2.1 °C[1][4]

Table 2: Cellular Activity of this compound in MCF7 Cells

Assay TypeAutophagy InducerThis compound ConcentrationKey FindingReference
High-Content Imaging (EGFP-LC3 puncta)Amino Acid Starvation1 µMSignificant reduction in the number of autophagosomes[1][4]
High-Content Imaging (EGFP-LC3 puncta)Rapamycin (100 nM)10 µMSignificant reduction in the number of autophagosomes[1][4]
Western Blot (LC3 Lipidation)Amino Acid Starvation or Rapamycin10 µMInhibition of LC3-I to LC3-II conversion[1]
Western Blot (p62 Degradation)Amino Acid Starvation or Rapamycin10 µMInhibition of p62 degradation[1]
Filipin Staining (Cholesterol Distribution)Starvation with Chloroquine10 µMBlocked the accumulation of intracellular cholesterol[1]

Experimental Protocols

Herein are detailed methodologies for key experiments to study the effects of this compound on cholesterol trafficking and autophagy.

Protocol 1: High-Content Imaging of Autophagy

This protocol describes the quantification of autophagosomes in MCF7 cells stably expressing EGFP-LC3 upon treatment with this compound.

Materials:

  • MCF7 cells stably expressing EGFP-LC3

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Earle's Balanced Salt Solution (EBSS) for starvation

  • Rapamycin

  • This compound

  • Chloroquine (optional, as a control for autophagic flux blockage)

  • 96-well imaging plates

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed MCF7-EGFP-LC3 cells into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of imaging.

  • Autophagy Induction and Treatment:

    • For starvation-induced autophagy, replace the growth medium with EBSS.

    • For rapamycin-induced autophagy, treat cells with 100 nM rapamycin in complete medium.

    • Concurrently, treat the cells with the desired concentrations of this compound (e.g., 1-10 µM) or vehicle control (DMSO).

    • Include a positive control for autophagy inhibition (e.g., 50 µM Chloroquine).

  • Incubation: Incubate the plate for 3-6 hours at 37°C and 5% CO2.

  • Imaging:

    • Acquire images using a high-content imaging system.

    • Use appropriate filter sets for EGFP (e.g., 488 nm excitation, 500-550 nm emission) and a nuclear stain (e.g., Hoechst 33342) for cell segmentation.

  • Image Analysis:

    • Use image analysis software to identify and segment individual cells based on the nuclear stain.

    • Within each cell, identify and quantify the number and/or area of EGFP-LC3 puncta (autophagosomes).

    • Calculate the average number of puncta per cell for each treatment condition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming the direct binding of this compound to GRAMD1A in a cellular context.

Materials:

  • MCF7 cells

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Protease inhibitor cocktail

  • PCR tubes

  • Thermocycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Anti-GRAMD1A antibody

Procedure:

  • Cell Treatment: Treat MCF7 cells with this compound (e.g., 10 µM) or DMSO for 1 hour at 37°C.

  • Cell Harvesting: Harvest the cells by scraping in PBS and centrifuge to obtain a cell pellet.

  • Resuspension and Aliquoting: Resuspend the cell pellet in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heating: Place the PCR tubes in a thermocycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and 25°C water bath).

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Western Blotting:

    • Collect the supernatants and determine the protein concentration.

    • Perform SDS-PAGE and Western blotting using an anti-GRAMD1A antibody to detect the amount of soluble GRAMD1A at each temperature.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble GRAMD1A as a function of temperature for both this compound and DMSO treated samples. A shift in the melting curve indicates target engagement.

Protocol 3: In Vitro Fluorescence Polarization Assay

This protocol details the measurement of this compound binding to the purified StART domain of GRAMD1A.

Materials:

  • Purified recombinant GRAMD1A StART domain

  • Fluorescently labeled probe (e.g., BODIPY-autogramin or 22-NBD-cholesterol)

  • This compound (unlabeled competitor)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup:

    • Prepare a solution of the purified GRAMD1A StART domain in the assay buffer.

    • Prepare a solution of the fluorescent probe at a constant concentration.

    • Prepare a serial dilution of unlabeled this compound.

  • Binding Reaction:

    • In the wells of the 384-well plate, add the GRAMD1A StART domain, the fluorescent probe, and the serially diluted this compound.

    • Include control wells with only the fluorescent probe (for baseline polarization) and wells with the probe and StART domain but no competitor (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium. Protect the plate from light.

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor (this compound) concentration. Fit the data to a suitable binding model to determine the IC50, from which the dissociation constant (Kd) can be calculated.

Protocol 4: Filipin Staining for Cholesterol Visualization

This protocol is for visualizing the effect of this compound on intracellular free cholesterol distribution.

Materials:

  • Cells of interest cultured on coverslips

  • This compound

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Filipin III from Streptomyces filipinensis

  • Quenching solution (e.g., 1.5 mg/mL glycine in PBS)

  • Mounting medium

  • Fluorescence microscope with a UV filter set

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.

  • Quenching: Wash with PBS and quench the fixation by incubating with glycine solution for 10 minutes.

  • Staining:

    • Prepare a fresh working solution of Filipin (e.g., 50 µg/mL in PBS).

    • Incubate the fixed and quenched cells with the Filipin solution for 2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image immediately using a fluorescence microscope with a UV filter (e.g., excitation ~360 nm, emission ~480 nm). Note that Filipin fluorescence is prone to photobleaching.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its use.

Autogramin1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol GRAMD1A GRAMD1A Autophagosome Autophagosome Biogenesis GRAMD1A->Autophagosome Promotes Cholesterol Cholesterol Cholesterol->GRAMD1A Binds to StART domain Autogramin1 This compound Autogramin1->GRAMD1A Inhibits binding to StART domain Experimental_Workflow cluster_assays 3. Experimental Assays start Start: Hypothesis on Cholesterol Trafficking Role cell_culture 1. Cell Culture (e.g., MCF7-EGFP-LC3) start->cell_culture treatment 2. Treatment with This compound cell_culture->treatment imaging High-Content Imaging (Autophagy Quantification) treatment->imaging cetsa CETSA (Target Engagement) treatment->cetsa fp Fluorescence Polarization (In Vitro Binding) treatment->fp filipin Filipin Staining (Cholesterol Localization) treatment->filipin data_analysis 4. Data Analysis and Interpretation imaging->data_analysis cetsa->data_analysis fp->data_analysis filipin->data_analysis conclusion Conclusion on this compound Effect on Cholesterol Trafficking data_analysis->conclusion

References

Autogramin-1: A Potent Tool for Investigating GRAMD1A Function in Autophagy and Cholesterol Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Autogramin-1 is a small molecule inhibitor that has emerged as a critical tool for elucidating the cellular functions of the GRAM domain containing protein 1A (GRAMD1A). Identified through a high-content phenotypic screen for autophagy inhibitors, this compound selectively targets the StAR-related lipid transfer (StART) domain of GRAMD1A, a protein involved in cholesterol transport and autophagosome biogenesis.[1][2][3] By competitively inhibiting the binding of cholesterol to the GRAMD1A StART domain, this compound effectively blocks its cholesterol transfer activity.[2][3][4] This specific mode of action makes this compound an invaluable chemical probe for studying the roles of GRAMD1A in cellular processes, particularly in the early stages of autophagy.[1][2][4] These application notes provide a comprehensive overview of this compound, including its mechanism of action, protocols for key experiments, and quantitative data to facilitate its use in research and drug development.

Introduction

GRAMD1A, also known as Aster-A, is a cholesterol transfer protein located at endoplasmic reticulum (ER)-plasma membrane contact sites.[5][6] It plays a crucial role in cholesterol homeostasis by sensing cholesterol levels at the plasma membrane and facilitating its transport to the ER.[5][7] Recent studies have unveiled a novel and critical role for GRAMD1A in the regulation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1][2][6] Specifically, GRAMD1A is required for the biogenesis of autophagosomes, the double-membraned vesicles that engulf cytoplasmic material destined for degradation.[1][4]

The discovery of this compound as a selective inhibitor of GRAMD1A has provided researchers with a powerful tool to dissect the molecular mechanisms underlying GRAMD1A's function.[1][3] this compound and its analogue, Autogramin-2, were identified in a screen for small molecules that inhibit autophagy.[1] Subsequent target identification studies revealed that these compounds directly bind to the StART domain of GRAMD1A, thereby inhibiting its cholesterol transfer activity and consequently impairing autophagosome formation.[1][4]

These notes will detail the use of this compound as a chemical tool to investigate GRAMD1A's role in cellular signaling, with a focus on autophagy.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of cholesterol binding to the StART domain of GRAMD1A. This selective targeting has been validated through multiple experimental approaches, including affinity-based proteomics, cellular thermal shift assays (CETSA), and in vitro binding assays.[1] The inhibition of GRAMD1A's cholesterol transfer activity by this compound leads to a disruption of cholesterol homeostasis at sites of autophagosome initiation, ultimately inhibiting their formation.[1][4] This provides a direct link between cholesterol dynamics and the machinery of autophagy.

cluster_0 GRAMD1A-Mediated Cholesterol Transfer and Autophagy Initiation cluster_1 Inhibition by this compound Starvation_Signal Starvation Signal GRAMD1A_Recruitment GRAMD1A Recruitment to Autophagosome Initiation Site Starvation_Signal->GRAMD1A_Recruitment Cholesterol_Transfer Cholesterol Transfer by GRAMD1A StART Domain GRAMD1A_Recruitment->Cholesterol_Transfer Autophagosome_Biogenesis Autophagosome Biogenesis Cholesterol_Transfer->Autophagosome_Biogenesis Autogramin1 This compound Autogramin1->Cholesterol_Transfer Inhibits StART_Domain GRAMD1A StART Domain Autogramin1->StART_Domain Competitively Binds

Fig. 1: Mechanism of this compound action.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its analogues, providing a reference for their potency and selectivity.

Compound/ParameterValueCell Line/SystemReference
This compound IC₅₀ (Starvation-induced autophagy)~1 µMMCF7 EGFP-LC3[8]
This compound IC₅₀ (Rapamycin-induced autophagy)~10 µMMCF7 EGFP-LC3[8]
Autogramin-2 IC₅₀ (Competition with BODIPY-autogramin for NanoLuc-GRAMD1A)4.7 µMHeLa cells[8][9]
Autogramin-2 IC₅₀ (Competition with BODIPY-autogramin for GRAMD1A-NanoLuc)6.4 µMHeLa cells[8][9]
GRAMD1A Melting Temp. Shift (ΔTm) with this compound+2.1 °CMCF7 cell lysates[1][9]
GRAMD1A (StART domain) Melting Temp. (DMSO) 51.7 ± 0.1 °CRecombinant Protein[8][9]
GRAMD1A (StART domain) Melting Temp. (this compound) 53.7 ± 1.0 °CRecombinant Protein[8][9]

Experimental Protocols

Detailed methodologies for key experiments to investigate GRAMD1A function using this compound are provided below.

Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol is designed to verify the direct binding of this compound to GRAMD1A in a cellular context by measuring changes in the thermal stability of the protein.

Start Start: Cell Lysate Preparation Treatment Treat Lysate with this compound or DMSO (Control) Start->Treatment Heating Heat Aliquots to a Range of Temperatures Treatment->Heating Centrifugation Centrifuge to Separate Soluble and Precipitated Proteins Heating->Centrifugation SDS_PAGE Run Supernatant on SDS-PAGE Centrifugation->SDS_PAGE Western_Blot Western Blot for GRAMD1A SDS_PAGE->Western_Blot Analysis Quantify Band Intensity to Determine Melting Curve Western_Blot->Analysis End End: Compare Tm Shift Analysis->End

Fig. 2: CETSA experimental workflow.

Materials:

  • MCF7 cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound

  • DMSO (vehicle control)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels

  • Western blotting apparatus and reagents

  • Anti-GRAMD1A antibody

Protocol:

  • Cell Lysis: Harvest MCF7 cells and prepare a cell lysate using a suitable lysis buffer.

  • Treatment: Divide the lysate into two main aliquots. Treat one with this compound (e.g., 20 µM final concentration) and the other with an equivalent volume of DMSO. Incubate for 30 minutes at room temperature.

  • Heating: Aliquot the treated lysates into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Separation: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation: Carefully collect the supernatant containing the soluble proteins.

  • SDS-PAGE and Western Blotting: Run the supernatant samples on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with an anti-GRAMD1A antibody.

  • Analysis: Quantify the band intensities for GRAMD1A at each temperature for both the this compound and DMSO treated samples. Plot the percentage of soluble protein against temperature to generate melting curves and determine the melting temperature (Tm) for each condition. A positive shift in Tm for the this compound treated sample indicates target engagement.[1]

In-Cell Target Engagement using NanoBRET Assay

This protocol utilizes Bioluminescence Resonance Energy Transfer (BRET) to quantify the binding of this compound to GRAMD1A in living cells.

Materials:

  • HeLa cells

  • Expression vector for NanoLuc-GRAMD1A fusion protein

  • Transfection reagent

  • BODIPY-autogramin (fluorescent tracer)

  • Autogramin-2 (or this compound)

  • NanoBRET Nano-Glo Substrate

  • Plate reader capable of measuring BRET signals

Protocol:

  • Transfection: Transfect HeLa cells with a vector expressing a NanoLuc-GRAMD1A fusion protein (either N- or C-terminal fusion).

  • Cell Plating: Plate the transfected cells in a white, 96-well assay plate.

  • Tracer and Competitor Addition: Add the BODIPY-autogramin tracer to the cells at a fixed concentration (e.g., 0.5 µM). In separate wells, add increasing concentrations of unlabeled Autogramin-2 (or this compound) as a competitor. Include a vehicle control (DMSO).

  • Substrate Addition: Add the NanoBRET Nano-Glo Substrate to all wells.

  • BRET Measurement: Measure the donor (NanoLuc) and acceptor (BODIPY-autogramin) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of the competitor to determine the IC₅₀ value, which represents the concentration of Autogramin required to displace 50% of the tracer.[9]

Autophagy Inhibition Assay (LC3 Puncta Formation)

This protocol assesses the inhibitory effect of this compound on autophagy by quantifying the formation of EGFP-LC3 puncta, which are markers of autophagosomes.

Start Start: Plate MCF7-EGFP-LC3 Cells Treatment Treat with this compound or DMSO Start->Treatment Induction Induce Autophagy (Starvation or Rapamycin) Treatment->Induction Fixation Fix and Permeabilize Cells Induction->Fixation Imaging Acquire Images using Fluorescence Microscopy Fixation->Imaging Quantification Quantify EGFP-LC3 Puncta per Cell Imaging->Quantification End End: Compare Puncta Formation Quantification->End

Fig. 3: LC3 puncta formation assay workflow.

Materials:

  • MCF7 cells stably expressing EGFP-LC3

  • Complete growth medium

  • Earle's Balanced Salt Solution (EBSS) for starvation

  • Rapamycin

  • This compound

  • DMSO

  • Formaldehyde for fixing

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed MCF7-EGFP-LC3 cells in a glass-bottom plate suitable for imaging.

  • Treatment: Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Autophagy Induction: Induce autophagy by either:

    • Starvation: Replace the growth medium with EBSS.

    • mTORC1 Inhibition: Add rapamycin (e.g., 100 nM) to the culture medium.

  • Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) to allow for autophagosome formation.

  • Fixation: Fix the cells with 4% formaldehyde.

  • Imaging: Acquire fluorescence images of the cells using a high-content imaging system or a confocal microscope.

  • Analysis: Quantify the number and/or area of EGFP-LC3 puncta per cell using automated image analysis software. A reduction in the number of puncta in this compound-treated cells compared to the control indicates inhibition of autophagy.[1][8]

Conclusion

This compound is a selective and potent inhibitor of GRAMD1A, making it an indispensable tool for studying the role of this cholesterol transfer protein in autophagy and other cellular processes. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound to investigate GRAMD1A function and explore its potential as a therapeutic target. The specific inhibition of the cholesterol transfer activity of GRAMD1A by this compound has been instrumental in uncovering the link between cholesterol homeostasis and the biogenesis of autophagosomes.

References

Autogramin-1: Application Notes and Protocols for Inducing Autophagic Flux Blockage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autogramin-1 is a potent and selective small molecule inhibitor of the cholesterol transfer protein GRAMD1A (GRAM domain containing 1A).[1][2][3][4] By directly competing with cholesterol for binding to the StART domain of GRAMD1A, this compound effectively blocks its lipid transfer activity.[1][2][3] This inhibition has been shown to impede the biogenesis of autophagosomes, leading to a blockage of the autophagic flux at an early stage.[1][3] These application notes provide detailed protocols for utilizing this compound as a tool to study and modulate autophagy in cellular models.

Mechanism of Action

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. A key step in this process is the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo. The biogenesis of the autophagosome is a complex process that requires the coordinated action of numerous proteins and lipids, including cholesterol.[1][3]

GRAMD1A has been identified as a key player in this process, localizing to sites of autophagosome initiation and regulating cholesterol distribution.[1][3][4] this compound exerts its inhibitory effect on autophagy by targeting GRAMD1A. By preventing GRAMD1A-mediated cholesterol transfer, this compound disrupts the lipid homeostasis required for the formation and elongation of the phagophore, the precursor to the autophagosome.[1] This leads to a decrease in the number of mature autophagosomes and a subsequent blockage of the autophagic flux.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its use.

cluster_0 Autophagy Induction cluster_1 Autophagosome Biogenesis Starvation Starvation GRAMD1A GRAMD1A Starvation->GRAMD1A activates Rapamycin Rapamycin Rapamycin->GRAMD1A activates Phagophore Phagophore GRAMD1A->Phagophore transfers cholesterol to Autophagic Flux Blockage Autophagic Flux Blockage GRAMD1A->Autophagic Flux Blockage leads to Cholesterol Cholesterol Cholesterol->GRAMD1A Autophagosome Autophagosome Phagophore->Autophagosome matures into This compound This compound This compound->GRAMD1A inhibits

Caption: Signaling pathway of this compound in blocking autophagic flux.

cluster_0 Experimental Steps cluster_1 Readouts Cell Culture Cell Culture Autophagy Induction Autophagy Induction Cell Culture->Autophagy Induction This compound Treatment This compound Treatment Autophagy Induction->this compound Treatment Incubation Incubation This compound Treatment->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Analysis Analysis Data Acquisition->Analysis LC3 Puncta Imaging LC3 Puncta Imaging Data Acquisition->LC3 Puncta Imaging Western Blot Western Blot Data Acquisition->Western Blot mCherry-EGFP-LC3 Assay mCherry-EGFP-LC3 Assay Data Acquisition->mCherry-EGFP-LC3 Assay

Caption: General experimental workflow for this compound treatment.

Data Presentation

The following tables summarize quantitative data on the effects of this compound.

Table 1: Inhibition of Autophagy by this compound

Cell LineAutophagy Induction MethodThis compound ConcentrationEffect on Autophagosome FormationReference
MCF7 (EGFP-LC3)Amino Acid Starvation (EBSS)1 µMSignificant reduction in EGFP-LC3 puncta[1]
MCF7 (EGFP-LC3)Rapamycin (100 nM)10 µMPotent inhibition of EGFP-LC3 puncta[1]
MCF7 (mCherry-EGFP-LC3)Serum StarvationDose-dependentDecrease in the number of autophagosomes[3]

Table 2: Binding Affinity and Selectivity of Autogramins

CompoundTarget DomainBinding Affinity (Kd)Selectivity over GRAMD1B/CReference
Autogramin-2GRAMD1A StART domain49 ± 12 nM~200-fold and ~580-fold higher Kd for GRAMD1B/C[3]
Bodipy-autograminGRAMD1A StART domain52 ± 4 nMPH-GRAM domain did not bind[3]

Experimental Protocols

Here are detailed protocols for key experiments to assess the effect of this compound on autophagy.

Protocol 1: EGFP-LC3 Puncta Formation Assay

This protocol is designed to visualize and quantify the formation of autophagosomes using cells stably expressing EGFP-LC3.

Materials:

  • MCF7 cells stably expressing EGFP-LC3

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Earle's Balanced Salt Solution (EBSS) for starvation

  • Rapamycin (100 nM stock)

  • This compound (1 µM and 10 µM working solutions)

  • Chloroquine (CQ) as a positive control for autophagosome accumulation

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed MCF7-EGFP-LC3 cells in a 96-well imaging plate at a density that allows for individual cell analysis after treatment. Allow cells to adhere overnight.

  • Autophagy Induction and Treatment:

    • For starvation-induced autophagy:

      • Wash cells once with PBS.

      • Replace complete medium with EBSS containing either DMSO (vehicle control), 1 µM this compound, or a positive control (e.g., 50 µM Chloroquine).

    • For rapamycin-induced autophagy:

      • Replace complete medium with fresh medium containing either DMSO, 10 µM this compound, or 100 nM rapamycin.

  • Incubation: Incubate the cells for 2-4 hours at 37°C and 5% CO2.

  • Fixation and Staining:

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Stain nuclei with DAPI for 5 minutes.

    • Wash cells twice with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the number and intensity of EGFP-LC3 puncta per cell using image analysis software (e.g., ImageJ, CellProfiler).

    • Normalize the data to the number of cells (DAPI-stained nuclei).

Protocol 2: Western Blot Analysis of LC3 Lipidation and p62 Degradation

This protocol measures the conversion of LC3-I to LC3-II and the degradation of the autophagy substrate p62/SQSTM1.

Materials:

  • MCF7 cells

  • Complete growth medium

  • EBSS or Rapamycin for autophagy induction

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 12-15%)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed MCF7 cells in 6-well plates. The following day, treat the cells as described in Protocol 1, step 2.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling with Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

Protocol 3: mCherry-EGFP-LC3 Autophagic Flux Assay

This tandem fluorescent reporter assay distinguishes between autophagosomes (yellow puncta: mCherry+EGFP+) and autolysosomes (red puncta: mCherry+EGFP-) due to the quenching of EGFP fluorescence in the acidic environment of the lysosome.

Materials:

  • MCF7 cells stably expressing mCherry-EGFP-LC3

  • Complete growth medium

  • EBSS for starvation

  • This compound

  • Wortmannin (positive control for initiation inhibition)

  • Chloroquine (positive control for fusion inhibition)

  • Confocal microscope

Procedure:

  • Cell Seeding and Treatment: Seed mCherry-EGFP-LC3 expressing cells on glass-bottom dishes. Treat the cells with this compound, Wortmannin, or Chloroquine under starvation conditions (EBSS) for 3 hours.[5]

  • Live-Cell Imaging:

    • Image the cells using a confocal microscope with appropriate laser lines for EGFP (e.g., 488 nm) and mCherry (e.g., 561 nm).

    • Acquire z-stacks to capture all puncta within a cell.

  • Image Analysis:

    • Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.

    • A decrease in both yellow and red puncta upon this compound treatment indicates an inhibition of autophagosome formation.

    • Compare the results to the effects of Wortmannin (decrease in both) and Chloroquine (increase in yellow, decrease in red).

References

Application Notes and Protocols for Autogramin-1: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Autogramin-1 is a potent and selective small molecule inhibitor of the cholesterol-transfer protein GRAM domain-containing protein 1A (GRAMD1A).[1] By competitively binding to the StART domain of GRAMD1A, this compound blocks the transfer of cholesterol, a critical process in the biogenesis of autophagosomes.[1][2][3] This inhibitory action makes this compound a valuable tool for studying the role of cholesterol in autophagy and for the development of novel therapeutics targeting autophagy-related diseases. These application notes provide detailed guidelines and protocols for the dissolution, storage, and experimental use of this compound to ensure its optimal performance and reproducibility in research settings.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use.

PropertyValueReference
Molecular Formula C₂₃H₂₇N₅O₅S[4]
Molecular Weight 485.56 g/mol [4]
CAS Number 2375541-73-2[5]
Purity >98% (by HPLC)[4]
Appearance White to off-white powder-
Solubility DMSO, Alcohol[4][5]
IC₅₀ (Starvation-induced Autophagy) 0.17 µM[6]
IC₅₀ (Rapamycin-induced Autophagy) 0.44 µM[6]

Dissolution of this compound

The hydrophobicity of this compound necessitates the use of organic solvents for its dissolution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent.

Recommended Solvents
  • Primary Recommended Solvent: Dimethyl sulfoxide (DMSO), high purity (≥99.7%)

  • Alternative Solvent: Ethanol (anhydrous)

Note: While solubility in "alcohol" has been reported, the specific type and solubility limits have not been well-documented.[4][5] It is advisable to perform small-scale solubility tests before preparing large stock solutions in ethanol.

Protocol for Reconstituting this compound in DMSO

This protocol provides a step-by-step guide for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Pre-warm the this compound vial: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.

  • Calculate the required volume of DMSO: To prepare a stock solution of a desired concentration, use the following formula: Volume of DMSO (μL) = (Mass of this compound (mg) / 485.56 g/mol ) * (1 / Desired Concentration (mM)) * 1,000,000

  • Add DMSO to the vial: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Promote Dissolution:

    • Vortexing: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.

    • Sonication: If the solution is not clear after vortexing, place the vial in a water bath sonicator for 5-10 minutes.[6] Monitor the solution to ensure it becomes clear.

  • Aliquot for Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes freeze-thaw cycles.

Conflicting Solubility Data: It is important to note that there is conflicting information regarding the solubility of this compound in DMSO. One supplier suggests a solubility of < 1 mg/mL (~2 mM), while the original research paper reports using a 10 mM stock solution.[2][6] Therefore, it is recommended to start with a lower concentration (e.g., 2 mM) and, if necessary, perform a solubility test to determine the maximum concentration achievable for your specific batch of this compound.

Storage and Stability

Proper storage of this compound is critical to maintain its activity and ensure the reliability of experimental results.

FormStorage TemperatureDurationNotesReference
Powder -20°CUp to 3 yearsStore in a desiccated environment.[6]
DMSO Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.-
DMSO Stock Solution -80°CUp to 1 yearRecommended for long-term storage.[6]

Note: Avoid repeated freeze-thaw cycles of DMSO stock solutions, as this can lead to degradation of the compound.

Experimental Protocols

Preparation of Working Solutions for Cell-Based Assays

Objective: To dilute the high-concentration DMSO stock solution to a working concentration for treating cells in culture.

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol:

  • Thaw the Stock Solution: Remove an aliquot of the this compound DMSO stock solution from -80°C storage and thaw it at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentration.

    • Example for a 10 µM final concentration from a 10 mM stock:

      • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium (results in a 100 µM solution).

      • Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM concentration.

  • Apply to Cells: Immediately add the final working solution to your cell cultures.

In Vitro Autophagy Inhibition Assay

Objective: To assess the inhibitory effect of this compound on autophagy in a cellular context.

Materials:

  • Cells cultured in appropriate growth medium (e.g., MCF-7, HeLa)

  • This compound working solutions (e.g., 1 µM, 10 µM)

  • Autophagy inducer (e.g., rapamycin, starvation medium like EBSS)

  • Autophagy flux indicator (e.g., LC3-II antibody for Western blot, or a fluorescently tagged LC3 reporter)

  • Lysis buffer

  • Reagents for Western blotting or fluorescence microscopy

Protocol (Western Blot for LC3-II):

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with the desired concentrations of this compound for 1-2 hours.

    • Induce autophagy by adding rapamycin or replacing the growth medium with starvation medium, in the continued presence of this compound.

    • Include appropriate controls (vehicle control, autophagy inducer only).

  • Cell Lysis: After the desired incubation time (e.g., 4-6 hours), wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against LC3.

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensity of LC3-II (the lipidated form of LC3, which is indicative of autophagosome formation). A decrease in the LC3-II level in the presence of this compound indicates inhibition of autophagy.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

Autogramin1_Pathway cluster_membrane Cell Membrane ER Endoplasmic Reticulum Phagophore Phagophore (Autophagosome Precursor) Autophagosome_Biogenesis Autophagosome Biogenesis Phagophore->Autophagosome_Biogenesis leads to Cholesterol Cholesterol GRAMD1A GRAMD1A (StART domain) Cholesterol->GRAMD1A binds to GRAMD1A->Phagophore transfers cholesterol to Autophagy_Inhibition Autophagy Inhibition GRAMD1A->Autophagy_Inhibition leads to Autogramin1 This compound Autogramin1->GRAMD1A competitively inhibits

Caption: Mechanism of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitution 1. Reconstitute this compound in DMSO to make stock solution Working_Solution 2. Prepare working solutions in cell culture medium Reconstitution->Working_Solution Cell_Treatment 3. Treat cells with This compound and autophagy inducer Working_Solution->Cell_Treatment Incubation 4. Incubate for defined period Cell_Treatment->Incubation Lysis 5. Cell Lysis or Fixation Incubation->Lysis Assay 6. Perform Assay (e.g., Western Blot, Microscopy) Lysis->Assay Data_Analysis 7. Analyze data to quantify autophagy inhibition Assay->Data_Analysis

Caption: A typical experimental workflow.

Troubleshooting

ProblemPossible CauseSolution
Precipitation in stock solution - Exceeded solubility limit- Impure DMSO- Water contamination- Prepare a new stock solution at a lower concentration.- Use high-purity, anhydrous DMSO.- Ensure the vial is at room temperature before opening to prevent condensation.
Precipitation in working solution - Final DMSO concentration is too low to maintain solubility.- Prepare a more concentrated intermediate dilution to minimize the volume added to the final culture medium.
No inhibitory effect observed - Inactive compound due to improper storage.- Incorrect concentration used.- Cell line is not responsive.- Use a fresh aliquot of this compound.- Verify the concentration calculations and dilution steps.- Test a range of concentrations and confirm the expression of GRAMD1A in your cell line.
Cell toxicity observed - Final DMSO concentration is too high.- Ensure the final DMSO concentration in the cell culture medium is <0.5%.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound powder and solutions.

  • Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application of Autogramin-1 in MCF7 and HeLa Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autogramin-1 is a novel and selective small-molecule inhibitor of the cholesterol transfer protein GRAMD1A (GRAM domain containing protein 1A).[1][2][3] By directly competing with cholesterol for binding to the StART domain of GRAMD1A, this compound effectively inhibits its cholesterol transfer activity.[1][4][5] This inhibition has been shown to disrupt the early stages of autophagosome biogenesis, a critical cellular process for the degradation and recycling of cellular components.[1][2][5] These application notes provide a comprehensive overview of the use of this compound in cancer cell lines, with a particular focus on MCF7 and HeLa cells, and include detailed protocols for its application in autophagy research.

Mechanism of Action

This compound's primary cellular target is GRAMD1A, a protein that has been identified as a key regulator of autophagosome formation.[1][2][4] The inhibition of GRAMD1A by this compound occurs downstream of mTORC1 signaling, a central pathway in the regulation of autophagy.[1] Specifically, this compound's action prevents the necessary cholesterol transfer mediated by GRAMD1A at the sites of autophagosome initiation, thereby impairing the formation of the autophagosomal membrane.[1][5] This leads to a dose-dependent reduction in the number of autophagosomes and phagophores.[1]

Application in Specific Cell Lines

MCF7 (Human Breast Adenocarcinoma)

MCF7 cells are a well-established model for studying autophagy in breast cancer.[6][7][8] this compound has been demonstrated to be a potent inhibitor of autophagy in this cell line under various induction conditions.

Key Findings in MCF7 Cells:

  • Inhibition of Induced Autophagy: this compound effectively inhibits autophagy induced by amino acid starvation or treatment with rapamycin (an mTOR inhibitor).[1][4][9]

  • Reduction of Autophagic Markers: Treatment with this compound leads to a decrease in the lipidation of LC3 to LC3-II and a reduction in the degradation of p62, both hallmark features of autophagy inhibition.[4][9]

  • Growth Inhibition: this compound selectively inhibits the growth of MCF7 cells under conditions of glucose starvation.[1][9]

  • Target Engagement: The direct interaction between this compound and GRAMD1A has been confirmed in MCF7 cell lysates using a cellular thermal shift assay (CETSA).[1][4]

HeLa (Human Cervical Adenocarcinoma)

While the effects of this compound on autophagy have been more extensively characterized in MCF7 cells, its target engagement has been confirmed in HeLa cells.

Key Findings in HeLa Cells:

  • Target Engagement: A related compound, Autogramin-2, has been shown to dose-dependently bind to the GRAMD1A StART domain in HeLa cells, as confirmed by a bioluminescence resonance energy transfer (BRET) assay.[1][4][10] This suggests that this compound likely employs the same mechanism of action in HeLa cells. Further studies are warranted to fully characterize the phenotypic effects of this compound on autophagy in this cell line.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound and its analogues.

Parameter Cell Line Value Reference
This compound Concentration for Autophagy Inhibition (Amino Acid Starvation)MCF71 µM[4][9]
This compound Concentration for Autophagy Inhibition (Rapamycin Treatment)MCF710 µM[4][9]
GRAMD1A Thermal Stabilization (ΔTm) by this compoundMCF7 Lysate2.1 °C[1][4][10]
Compound Assay Cell Line IC50 Value Reference
Autogramin-2NanoBRET (NanoLuc-GRAMD1A)HeLa4.7 µM[4][10]
Autogramin-2NanoBRET (GRAMD1A-NanoLuc)HeLa6.4 µM[4][10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its use.

Autophagy_Signaling_Pathway cluster_upstream Upstream Signaling cluster_autophagy_machinery Autophagy Machinery Nutrient Deprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient Deprivation->mTORC1 inhibits Rapamycin Rapamycin Rapamycin->mTORC1 inhibits ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex inhibits PI3K Complex PI3K Complex ULK1 Complex->PI3K Complex activates PI3P Production PI3P Production PI3K Complex->PI3P Production GRAMD1A GRAMD1A PI3P Production->GRAMD1A recruits Autophagosome Biogenesis Autophagosome Biogenesis GRAMD1A->Autophagosome Biogenesis enables cholesterol transfer for Autophagosome Autophagosome Autophagosome Biogenesis->Autophagosome This compound This compound This compound->GRAMD1A inhibits

Caption: Signaling pathway of this compound action.

Experimental_Workflow Cell Culture Culture MCF7 or HeLa cells Induce Autophagy Induce autophagy (e.g., starvation, rapamycin) Cell Culture->Induce Autophagy Treat with this compound Treat with this compound (and controls) Induce Autophagy->Treat with this compound Incubate Incubate for desired time Treat with this compound->Incubate Downstream Analysis Downstream Analysis Incubate->Downstream Analysis Imaging Fluorescence Microscopy (e.g., EGFP-LC3 puncta) Downstream Analysis->Imaging Western Blot Western Blot (LC3-II, p62) Downstream Analysis->Western Blot Viability Assay Cell Viability Assay (e.g., WST-1) Downstream Analysis->Viability Assay

Caption: General experimental workflow for this compound.

Experimental Protocols

Protocol 1: Inhibition of Starvation-Induced Autophagy in MCF7 Cells

This protocol describes how to assess the effect of this compound on autophagy induced by amino acid starvation in MCF7 cells stably expressing EGFP-LC3.

Materials:

  • MCF7 cells stably expressing EGFP-LC3

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Earle's Balanced Salt Solution (EBSS)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Chloroquine (positive control for autophagy inhibition at a later stage)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed MCF7-EGFP-LC3 cells in a suitable imaging plate (e.g., 96-well glass-bottom plate) and allow them to adhere and grow to 60-70% confluency.

  • Induction of Autophagy and Treatment:

    • Wash the cells once with PBS.

    • Replace the complete growth medium with EBSS to induce amino acid starvation.

    • Immediately add this compound to the desired final concentration (e.g., 1 µM). Include a vehicle control (DMSO) and a positive control (e.g., 50 µM Chloroquine in EBSS).

  • Incubation: Incubate the cells for 2-4 hours at 37°C and 5% CO2.

  • Imaging:

    • Fix the cells with 4% paraformaldehyde (optional, for higher resolution imaging).

    • Acquire images of the EGFP-LC3 fluorescence using a fluorescence microscope.

  • Analysis: Quantify the number of EGFP-LC3 puncta per cell. A significant decrease in the number of puncta in this compound-treated cells compared to the vehicle control indicates inhibition of autophagy.

Protocol 2: Western Blot Analysis of LC3 Lipidation and p62 Degradation in MCF7 Cells

This protocol is for determining the effect of this compound on the levels of LC3-II and p62.

Materials:

  • MCF7 cells

  • Complete growth medium

  • EBSS or Rapamycin (100 nM) for autophagy induction

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-LC3, anti-p62, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed MCF7 cells in 6-well plates. Once they reach 70-80% confluency, induce autophagy with EBSS or rapamycin and treat with this compound (e.g., 1-10 µM) or DMSO for the desired time (e.g., 4 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities. Inhibition of autophagy by this compound will result in a decreased LC3-II/LC3-I ratio and an accumulation of p62 compared to the autophagy-induced control.

Conclusion

This compound is a valuable tool for studying the role of GRAMD1A and cholesterol transport in the process of autophagy. Its specific mechanism of action allows for the targeted investigation of the early stages of autophagosome biogenesis. The protocols and data presented here provide a foundation for researchers to utilize this compound in their studies with MCF7, HeLa, and potentially other cell lines to further elucidate the intricate mechanisms of autophagy and its implications in health and disease.

References

Troubleshooting & Optimization

Autogramin-1 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on understanding and investigating potential off-target effects of Autogramin-1, a selective inhibitor of the cholesterol transfer protein GRAMD1A. While this compound has demonstrated high selectivity for its intended target, it is crucial for researchers to be aware of and have the tools to investigate potential unintended interactions in their experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

This compound was identified as a selective inhibitor of GRAMD1A through affinity-based proteomic experiments.[1][2] It directly competes with cholesterol for binding to the StART domain of GRAMD1A.[1][3][4][5] Studies have shown that a fluorescently labeled version of Autogramin, BODIPY-autogramin, displays almost a thousand-fold selectivity for GRAMD1A over other unrelated sterol-binding proteins such as STARD1, STARD3, LXR-β, and SCP-2. Furthermore, no significant binding has been detected with other members of the GRAMD1 family, GRAMD1B and GRAMD1C.[1]

Q2: Have any specific off-target effects of this compound been documented?

To date, peer-reviewed literature has not extensively documented specific, unintended phenotypic effects definitively caused by off-target binding of this compound. Its primary described function is the inhibition of autophagy through its interaction with GRAMD1A.[1][3][5] However, the absence of widespread reports does not preclude the possibility of off-target effects in specific cellular contexts or experimental conditions. Therefore, researchers should remain vigilant and are encouraged to perform their own assessments if they observe unexpected results.

Q3: What are some general strategies to identify potential off-target effects of a small molecule like this compound?

Several methodologies can be employed to identify potential off-target interactions of small molecules. These can be broadly categorized as:

  • Computational Approaches: In silico methods can predict potential off-target interactions based on the chemical structure of the small molecule and its similarity to ligands of known targets.[6][7]

  • Biochemical Screening: This involves testing the compound against a panel of purified proteins, such as kinases, to identify direct interactions.[8][9][10][11][12]

  • Proteome-wide Approaches: Techniques like chemical proteomics can identify the binding partners of a small molecule in a complex biological sample, such as a cell lysate.[13][14][15][16]

  • Cell-Based Assays: Observing the cellular phenotype and changes in signaling pathways upon treatment can provide clues about on- and off-target effects. The Connectivity Map (CMap) is a resource that can be used to compare the gene expression signature of a compound to a database of signatures from other small molecules and genetic perturbations.[17]

Troubleshooting Guide: Investigating Unexpected Experimental Outcomes

If you are observing unexpected phenotypes or data in your experiments with this compound that cannot be explained by its known on-target activity, consider the following troubleshooting steps to investigate potential off-target effects.

Initial Assessment: Is it an Off-Target Effect?

An unexpected result is not always due to an off-target effect. First, rule out other possibilities:

  • Experimental Controls: Ensure all proper controls (e.g., vehicle control, positive/negative controls for the observed phenotype) are in place and have behaved as expected.

  • Compound Quality: Verify the purity and integrity of your this compound stock.

  • Dosage: Perform a dose-response experiment to see if the unexpected effect is concentration-dependent.

Step 1: In Silico Off-Target Prediction

Before embarking on extensive wet-lab experiments, computational tools can provide a list of potential off-target candidates.

Experimental Protocol: Computational Off-Target Prediction

  • Obtain the chemical structure of this compound (e.g., in SMILES or SDF format).

  • Utilize publicly available or commercial off-target prediction servers. These platforms compare the structure of this compound to databases of known ligands for a wide range of protein targets. Examples include:

    • SuperPred

    • PASS (Prediction of Activity Spectra for Substances)

    • SwissTargetPrediction

  • Analyze the results. The output will be a list of potential off-target proteins with an associated probability or score. Prioritize targets that are biologically relevant to your experimental system.

Data Presentation: Predicted Off-Target Profile of this compound (Hypothetical Example)

Predicted Off-TargetTarget ClassPrediction ScoreCellular LocationPotential Implication
Kinase XSerine/Threonine Kinase0.85CytoplasmAltered cell signaling
GPCR YRhodopsin-like GPCR0.79Plasma MembraneChanges in cell communication
Ion Channel ZVoltage-gated potassium channel0.72Plasma MembraneAltered membrane potential
Step 2: Biochemical Screening for Direct Interactions

If computational predictions or your experimental observations point towards a specific protein family (e.g., kinases), a targeted biochemical screen is a logical next step.

Experimental Protocol: Kinase Selectivity Profiling

  • Select a kinase profiling service. Several commercial vendors offer kinase screening panels of varying sizes (e.g., 100 to over 500 kinases).[8][9][10][11][12]

  • Provide a sample of this compound at a concentration specified by the vendor (typically around 10 µM for a primary screen).

  • The vendor will perform in vitro kinase activity assays in the presence of this compound and measure the percent inhibition for each kinase in the panel.

  • Follow-up with IC50 determination for any significant "hits" from the primary screen to quantify the potency of the interaction.

Data Presentation: Kinase Selectivity Profile for this compound (Hypothetical Example)

Kinase TargetPercent Inhibition @ 10 µMIC50 (µM)
GRAMD1A (On-Target)98%0.1
Kinase A5%> 100
Kinase B85%1.2
Kinase C12%> 100
Kinase D60%5.8
Step 3: Proteome-Wide Identification of Binding Partners

For an unbiased view of potential off-targets in your specific experimental context, chemical proteomics is a powerful tool.

Experimental Protocol: Affinity-Based Proteomic Pulldown

  • Synthesize a chemical probe version of this compound. This typically involves adding a linker and an affinity tag (e.g., biotin) to the this compound molecule. A control probe that is structurally similar but inactive is also recommended.

  • Incubate the probe with cell lysate or intact cells.

  • "Pull down" the probe and any interacting proteins using streptavidin beads.

  • Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

  • Analyze the data to identify proteins that are significantly enriched in the this compound probe pulldown compared to the control probe.

Data Presentation: Potential Off-Targets Identified by Chemical Proteomics (Hypothetical Example)

Protein IDProtein NameEnrichment Factor (Probe vs. Control)Known Function
PXXXXXGRAMD1A50.2Cholesterol Transport, Autophagy
QYYYYYProtein Y8.5Cytoskeletal organization
RZZZZZProtein Z6.1RNA binding

Visualizing Workflows and Pathways

To aid in understanding the methodologies for off-target identification, the following diagrams illustrate key experimental workflows and logical relationships.

experimental_workflow cluster_computational Computational Analysis cluster_biochemical Biochemical Screening cluster_proteomics Proteome-wide Analysis start This compound Structure db Off-Target Prediction Servers start->db results Prioritized List of Potential Off-Targets db->results kinase_panel Kinase Panel Screening results->kinase_panel ic50 IC50 Determination kinase_panel->ic50 biochem_results Validated Direct Interactions ic50->biochem_results probe Synthesize This compound Probe pulldown Affinity Pulldown from Lysate probe->pulldown ms LC-MS/MS pulldown->ms proteomics_results Unbiased List of Binding Partners ms->proteomics_results

Caption: Workflow for identifying potential off-target effects of this compound.

signaling_pathway Autogramin1 This compound GRAMD1A GRAMD1A (On-Target) Autogramin1->GRAMD1A Inhibits OffTargetX Off-Target X (e.g., Kinase B) Autogramin1->OffTargetX Inhibits Autophagy Autophagy Inhibition GRAMD1A->Autophagy Regulates CellularPhenotype Observed Cellular Phenotype Autophagy->CellularPhenotype DownstreamEffect Unintended Downstream Effect OffTargetX->DownstreamEffect DownstreamEffect->CellularPhenotype

Caption: On-target vs. potential off-target signaling of this compound.

References

Improving the stability of Autogramin-1 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues when working with Autogramin-1 in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?

A1: Cloudiness or precipitation indicates that this compound may have exceeded its solubility limit in the current solvent or has started to aggregate.

Troubleshooting Steps:

  • Verify Solvent and Concentration: Confirm that you are using the recommended solvent and that the concentration is within the known solubility range. While specific solubility data for this compound is not extensively published, its precursor showed limited solubility.[1] Autogramin-2, a related compound, has been noted for its improved solubility, suggesting that solubility can be a critical factor.[1]

  • Gentle Warming: Gently warm the solution to 37°C for a short period. This can sometimes help redissolve precipitated compound. Avoid excessive heat, as it may accelerate degradation.

  • Sonication: Use a bath sonicator for a few minutes to aid in dissolution.

  • Solvent Adjustment: If using an aqueous buffer, ensure the final concentration of the organic co-solvent (like DMSO) is sufficient to maintain solubility. For cell-based assays, it is crucial to keep the DMSO concentration low (typically <0.5%) to avoid cellular toxicity.[2]

  • Prepare Fresh Stock: If precipitation persists, it is recommended to discard the solution and prepare a fresh stock from lyophilized powder.

Q2: I am concerned about the stability of my this compound stock solution in DMSO during storage. What are the best practices?

A2: Long-term storage of small molecules in DMSO can be affected by factors such as water absorption, temperature fluctuations, and freeze-thaw cycles.

Best Practices for Storage:

  • Proper Aliquoting: To minimize freeze-thaw cycles, aliquot your stock solution into single-use volumes.[2][3] Studies have shown that while many compounds are stable for a limited number of freeze-thaw cycles (e.g., up to 11-25 cycles), repeated cycling can lead to degradation or precipitation, especially with the absorption of atmospheric water by DMSO.[4][5][6]

  • Appropriate Storage Temperature: For long-term storage (months to years), store DMSO stock solutions at -80°C. For short-term storage (days to weeks), -20°C is generally acceptable.[2][7]

  • Inert Gas Overlay: To prevent oxidation and degradation from atmospheric moisture, consider overlaying the aliquot with an inert gas like argon or nitrogen before sealing.[4]

  • Use of Desiccator: When thawing an aliquot, allow the vial to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric water into the DMSO stock.[3]

Q3: How can I assess the stability of this compound under my specific experimental conditions (e.g., different buffers, temperatures)?

A3: You can perform a stability study using LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify the amount of intact this compound over time.

General Protocol Outline:

  • Prepare solutions of this compound in the desired buffers or media.

  • Incubate the solutions under the conditions you wish to test (e.g., 37°C, room temperature).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.

  • Immediately quench any potential degradation by mixing with a cold organic solvent (e.g., acetonitrile or methanol) and store at -80°C until analysis.

  • Analyze the samples by a validated LC-MS method to determine the concentration of the parent compound. A decrease in concentration over time indicates instability.

For a detailed protocol, please refer to the "Experimental Protocols" section below.

Quantitative Data Summary

While specific quantitative stability data for this compound is not publicly available, the following tables provide representative data on factors that can influence the stability of small molecules in solution.

Table 1: Effect of Freeze-Thaw Cycles on Compound Stability in DMSO

Number of Freeze-Thaw CyclesAverage Compound Remaining (%)Reference
0100[4]
598.5[4]
1097.2[4]
1595.8[4]
2094.1[4]
2592.5[4]

Note: Data is representative and the actual stability of this compound may vary.

Table 2: General pH Stability Profile of a Hypothetical Small Molecule

pHIncubation Time (hours)% Compound Remaining
4.02498
7.42495
9.02485

Note: This table illustrates a common trend where stability decreases at higher pH. The actual pH stability of this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay for this compound

This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer, which can be useful for identifying potential precipitation issues in your experiments.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well clear bottom microplate

  • Plate reader capable of measuring turbidity (nephelometry) or absorbance at ~600 nm

Procedure:

  • Prepare a serial dilution of the this compound stock solution in DMSO in a separate 96-well plate.

  • In the clear-bottom microplate, add the aqueous buffer to the wells.

  • Transfer a small volume (e.g., 2 µL) of each this compound dilution from the DMSO plate to the corresponding wells of the buffer-containing plate. This will create a range of final this compound concentrations.

  • Mix the plate gently for 1-2 minutes.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a nephelometer or the absorbance at a high wavelength (e.g., 600-650 nm) to detect light scattering from any precipitate.

  • The kinetic solubility is the highest concentration of this compound that does not show a significant increase in turbidity/absorbance compared to the buffer-only control.

Protocol 2: LC-MS Based Stability Assessment of this compound

This protocol outlines a method to quantify the degradation of this compound over time in a specific solution.

Materials:

  • This compound

  • Solvent/buffer of interest

  • Incubator or water bath

  • LC-MS system

  • Acetonitrile or methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the desired buffer at the final working concentration.

    • Immediately take a "time zero" (T=0) sample by transferring an aliquot into a tube containing an equal volume of cold acetonitrile or methanol with 0.1% formic acid to stop any reaction. Store this sample at -80°C.

  • Incubation:

    • Incubate the remaining solution at the desired temperature (e.g., 37°C).

  • Time Points:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and process them as in step 1.

  • LC-MS Analysis:

    • After collecting all time points, analyze the samples using a suitable LC-MS method. The method should be able to separate this compound from any potential degradants.

    • The mobile phases could consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) run on a C18 column.

    • Monitor the mass-to-charge ratio (m/z) of this compound.

  • Data Analysis:

    • Calculate the peak area of this compound at each time point.

    • Normalize the peak areas to the T=0 sample to determine the percentage of this compound remaining at each time point.

    • Plot the percentage of this compound remaining versus time to determine the degradation rate.

Visualizations

Autogramin1_Pathway cluster_0 Autophagosome Biogenesis cluster_1 Cholesterol Transfer ULK1_complex ULK1 Complex PI3K_complex PI3K Complex ULK1_complex->PI3K_complex activates Phagophore Phagophore (Isolation Membrane) PI3K_complex->Phagophore initiates Autophagosome Autophagosome Phagophore->Autophagosome matures into GRAMD1A GRAMD1A GRAMD1A->Phagophore transfers cholesterol to Cholesterol Cholesterol Autogramin1 This compound Autogramin1->GRAMD1A inhibits

Caption: Mechanism of this compound action in autophagy.

Stability_Workflow start Start: Prepare this compound Solution in Test Buffer t0 T=0 Sample: Quench with cold organic solvent Store at -80°C start->t0 incubation Incubate solution at desired temperature (e.g., 37°C) start->incubation lcms LC-MS Analysis: Quantify parent compound t0->lcms sampling Take aliquots at various time points (e.g., 1, 2, 4, 8, 24h) incubation->sampling quench Quench each aliquot with cold organic solvent sampling->quench storage Store all samples at -80°C until analysis quench->storage storage->lcms analysis Data Analysis: Calculate % remaining vs. time lcms->analysis end End: Determine Stability Profile analysis->end

References

Minimizing cytotoxicity of Autogramin-1 in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Autogramin-1, with a specific focus on mitigating cytotoxicity in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of autophagy.[1] Its primary target is the cholesterol transfer protein GRAMD1A (GRAM domain containing protein 1A).[2][3] By selectively binding to the StART domain of GRAMD1A, this compound competes with cholesterol, thereby inhibiting the protein's cholesterol transfer activity.[4] This disruption of cholesterol homeostasis at sites of autophagosome initiation ultimately blocks autophagosome biogenesis at an early stage.[1][4]

Q2: Is this compound known to be cytotoxic?

A2: Yes, this compound can exhibit a growth-inhibitory effect, particularly in cells under metabolic stress, such as glucose starvation.[5][6] The cytotoxicity may be linked to its on-target effect, as the sustained accumulation of immature autophagosomes can be detrimental to cell viability.[7]

Q3: What is a typical effective concentration for this compound?

A3: The effective concentration is cell-type and context-dependent. In MCF7 breast cancer cells, this compound has been shown to effectively inhibit autophagy at concentrations between 1 µM and 10 µM.[5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental duration.

Q4: How stable is this compound in solution and cell culture media?

A4: this compound was selected for development due to its favorable stability and solubility properties compared to initial hit compounds.[1] However, like many small molecules, its stability in complex cell culture media over extended periods can be affected by factors like temperature, pH, and interaction with media components.[8][9] For long-term experiments, periodic media changes with a fresh compound are recommended.

Troubleshooting Guide: Minimizing Long-Term Cytotoxicity

This guide addresses common issues related to unexpected cell death during prolonged experiments with this compound.

Issue 1: Significant cytotoxicity observed at effective concentrations in experiments lasting over 48 hours.

Possible Cause Troubleshooting Step Rationale
On-Target Cytotoxicity 1. Titrate Down: Perform a dose-response curve to find the Minimum Effective Concentration (MEC) that inhibits autophagy without causing excessive cell death. 2. Intermittent Dosing: Instead of continuous exposure, try a pulsed treatment (e.g., 24h on, 24h off).Prolonged, complete inhibition of a fundamental cellular process like autophagy can be inherently toxic.[7] Reducing the overall drug pressure may maintain the desired inhibitory effect while improving cell viability.
Off-Target Effects 1. Validate with Knockdown: Compare the cellular phenotype to that of cells treated with siRNA or shRNA against GRAMD1A. 2. Use Inactive Analog: If available, use a structurally similar but biologically inactive analog of this compound as a negative control.[1]This helps differentiate between toxicity caused by inhibiting the intended target (GRAMD1A) and potential off-target interactions of the compound.[4]
Compound Degradation 1. Refresh Media: For experiments longer than 48-72 hours, replace the medium with freshly prepared this compound. 2. Protect from Light: Prepare and store stock solutions protected from light.The degradation products of a small molecule could be more toxic than the parent compound. Regular replenishment ensures a stable concentration of the active inhibitor.
Solvent Toxicity 1. Run Vehicle Control: Always include a control group treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment.High concentrations of solvents like DMSO can be cytotoxic on their own, and this effect can be exacerbated in long-term cultures.[10]
Cell Culture Conditions 1. Monitor Cell Density: Ensure cells are not overly confluent, as this can increase sensitivity to cytotoxic agents. 2. Check Media Quality: Use fresh, high-quality culture medium to avoid nutrient depletion or waste product accumulation.[11]Suboptimal culture conditions can stress cells, making them more vulnerable to the effects of a chemical inhibitor.[11]

Visualizing Key Concepts and Workflows

Mechanism of Action

Autogramin1_MoA cluster_0 Cellular Process Autophagy_Induction Autophagy Induction (e.g., Starvation, Rapamycin) GRAMD1A GRAMD1A Autophagy_Induction->GRAMD1A activates Cholesterol_Transfer Cholesterol Transfer GRAMD1A->Cholesterol_Transfer mediates Cholesterol Cholesterol Cholesterol->GRAMD1A Autophagosome_Biogenesis Autophagosome Biogenesis Cholesterol_Transfer->Autophagosome_Biogenesis is required for Autogramin1 This compound Autogramin1->GRAMD1A inhibits

Caption: this compound inhibits the cholesterol transfer function of GRAMD1A, blocking autophagosome biogenesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: High Cytotoxicity Observed in Long-Term Assay Dose_Response 1. Perform Dose-Response Assay (e.g., WST-1, 24-96h) Start->Dose_Response Check_MEC Is Cytotoxicity High at Minimum Effective Conc. (MEC)? Dose_Response->Check_MEC Optimize_Dose Solution: Use MEC or Implement Intermittent Dosing Check_MEC->Optimize_Dose No Validate_Target 2. Validate On-Target Effect Check_MEC->Validate_Target Yes Knockdown Compare with GRAMD1A siRNA/shRNA knockdown Validate_Target->Knockdown Vehicle_Control Run Vehicle (DMSO) Control Validate_Target->Vehicle_Control Check_On_Target Does GRAMD1A Knockdown Phenocopy Cytotoxicity? Validate_Target->Check_On_Target On_Target_Tox Conclusion: On-Target Cytotoxicity (Inherent to Autophagy Inhibition) Check_On_Target->On_Target_Tox Yes Off_Target_Tox Conclusion: Potential Off-Target or Compound Degradation Toxicity Check_On_Target->Off_Target_Tox No On_Target_Tox->Optimize_Dose Refresh_Media Action: Refresh Media Periodically and Re-evaluate Off_Target_Tox->Refresh_Media

Caption: A step-by-step workflow for diagnosing the source of this compound-induced cytotoxicity.

Experimental Protocols

Protocol 1: Determining the Minimum Effective Concentration (MEC) and Cytotoxicity Profile

This protocol uses a colorimetric assay (e.g., WST-1 or MTT) to simultaneously assess cell viability and the effective concentration for autophagy inhibition.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • WST-1 or MTT reagent

  • Plate reader (450 nm for WST-1, 570 nm for MTT)

  • Reagents for inducing autophagy (e.g., Rapamycin or Earle's Balanced Salt Solution for starvation)

  • Reagents for immunofluorescence (Protocol 2)

Procedure:

  • Cell Seeding: Seed cells in three 96-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium. A common range is 0.1 µM to 50 µM. Include a vehicle-only (DMSO) control and a no-treatment control.

  • Treatment:

    • Plate 1 (Cytotoxicity): Add the this compound dilutions to the cells in complete medium.

    • Plate 2 (Efficacy): Add the this compound dilutions to the cells and co-treat with an autophagy inducer (e.g., 100 nM Rapamycin).

    • Plate 3 (Microscopy): Treat as per Plate 2. This plate will be used for visualizing autophagy inhibition.

  • Incubation: Incubate all plates for the desired duration of your long-term experiment (e.g., 48, 72, or 96 hours).

  • Viability Assessment (Plate 1):

    • Add WST-1/MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours.

    • Read the absorbance on a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

  • Efficacy Assessment (Plate 3):

    • Using the microscopy plate, perform immunofluorescence staining for the autophagy marker LC3 (see Protocol 2).

    • Quantify the number of LC3 puncta per cell for each concentration. Inhibition of autophagy will result in a decrease in inducer-stimulated LC3 puncta formation.

  • Data Analysis:

    • Plot the dose-response curves for both cytotoxicity (from Plate 1) and autophagy inhibition (from Plate 3).

    • The MEC is the lowest concentration of this compound that gives a significant inhibition of LC3 puncta formation.

    • Compare the cytotoxicity at the MEC. The goal is to find a concentration that is effective with minimal impact on cell viability.

Protocol 2: Assessing Autophagy Inhibition via LC3 Puncta Staining

This protocol describes an immunofluorescence method to visualize and quantify the formation of LC3-positive autophagosomes.

Materials:

  • Cells grown on glass coverslips or in imaging-quality multi-well plates

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • 5% Bovine Serum Albumin (BSA) in PBS for blocking

  • Primary antibody: anti-LC3B

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound and an autophagy inducer as described in Protocol 1.

  • Fixation: After treatment, wash the cells twice with ice-cold PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 5% BSA for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with anti-LC3B primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash twice more with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Count the number of distinct LC3 puncta (dots) per cell. An automated image analysis software is recommended for unbiased quantification.

    • Compare the number of puncta in this compound treated cells to the positive control (inducer only) and negative control (untreated). A reduction in puncta upon this compound treatment indicates inhibition of autophagosome formation.[5]

Reference Data

Table 1: Published Concentrations of this compound in MCF7 Cells
Treatment ConditionThis compound ConcentrationObserved EffectReference
Amino Acid Starvation1 µMInhibition of autophagosome accumulation[5][6]
Rapamycin (100 nM)10 µMInhibition of autophagosome accumulation[5][6]
Glucose Starvation (48h)Not Specified (Dose-curve)Growth-inhibitory effect[5][6]

References

Common pitfalls to avoid when using Autogramin-1

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Autogramin-1

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using this compound, a selective inhibitor of the cholesterol transfer protein GRAMD1A.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel autophagy inhibitor.[1][2] It selectively targets the GRAM domain-containing protein 1A (GRAMD1A), a cholesterol transfer protein.[1][2][3][4] this compound binds to the StART domain of GRAMD1A, where it directly competes with cholesterol binding.[1][2][3] This inhibition of cholesterol transfer activity disrupts the early stages of autophagosome biogenesis.[1][2]

Q2: In which experimental systems has this compound been validated?

A2: this compound has been successfully used in cell-based assays with various cell lines, including MCF7 human breast cancer cells.[3][4][5] It has been shown to be effective in inhibiting autophagy induced by amino acid starvation or by treatment with rapamycin.[3][5]

Q3: What is the recommended solvent for this compound?

A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is important to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced toxicity.

Q4: How can I confirm that this compound is active in my experiment?

A4: The activity of this compound can be confirmed by observing a decrease in the formation of autophagosomes. This can be visualized and quantified by monitoring the punctate localization of fluorescently tagged LC3 (e.g., EGFP-LC3).[3][5] Additionally, a decrease in LC3-II levels and an accumulation of p62 (SQSTM1) as measured by Western blot are indicative of autophagy inhibition.[3][5]

Troubleshooting Guide

Problem 1: I am not observing any inhibition of autophagy after treating my cells with this compound.

  • Possible Cause 1: Incorrect Compound Concentration. The effective concentration of this compound can vary between cell lines and experimental conditions.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and autophagy induction method. Based on published data, concentrations in the range of 1 µM to 10 µM have been shown to be effective.[3][4][5]

  • Possible Cause 2: Ineffective Autophagy Induction. The method used to induce autophagy may not be potent enough in your cell line.

    • Solution: Ensure your positive controls for autophagy induction (e.g., starvation, rapamycin) are working as expected. Confirm induction by observing a significant increase in LC3 puncta or LC3-II levels in your control cells.

  • Possible Cause 3: Compound Instability. this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles.

    • Solution: Prepare fresh dilutions of this compound from a new stock solution. Ensure the stock solution has been stored correctly, typically at -20°C or -80°C, and protected from light.

Problem 2: I am observing significant cell death after treatment with this compound.

  • Possible Cause 1: High Compound Concentration. Excessive concentrations of this compound may lead to off-target effects and cytotoxicity.

    • Solution: Lower the concentration of this compound used in your experiments. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold of this compound in your specific cell line.

  • Possible Cause 2: Prolonged Incubation Time. Long exposure to the inhibitor may be toxic to the cells.

    • Solution: Reduce the incubation time with this compound. A time-course experiment can help identify the optimal duration for observing autophagy inhibition without inducing significant cell death.

  • Possible Cause 3: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%. Include a vehicle-only control in your experiments to assess the effect of the solvent on cell viability.

Problem 3: My experimental results with this compound are inconsistent.

  • Possible Cause 1: Variability in Cell Culture Conditions. Differences in cell passage number, confluency, and media composition can affect the cellular response to this compound.

    • Solution: Standardize your cell culture protocols. Use cells within a consistent range of passage numbers and ensure a consistent level of confluency at the time of treatment.

  • Possible Cause 2: Issues with Autophagy Induction. The level of autophagy induction may vary between experiments.

    • Solution: Carefully control the conditions for autophagy induction. For starvation protocols, ensure complete removal of amino acids and serum. For chemical inducers like rapamycin, use a consistent concentration and incubation time.

  • Possible Cause 3: Inconsistent Compound Dosing. Inaccurate pipetting or serial dilutions can lead to variability in the final concentration of this compound.

    • Solution: Calibrate your pipettes regularly and prepare fresh serial dilutions for each experiment.

Data Presentation

Table 1: Selectivity Profile of this compound

TargetIC50 (µM)
GRAMD1A 0.8
GRAMD1B> 50
GRAMD1C> 50
PIK3C3/VPS34> 100

This table presents fictional data for illustrative purposes, highlighting the high selectivity of this compound for its primary target.

Table 2: Recommended Working Concentrations for this compound

Cell LineAutophagy InducerEffective Concentration Range (µM)
MCF7Amino Acid Starvation1 - 10
HeLaRapamycin (100 nM)5 - 15
U2OSTorin1 (250 nM)2 - 12

This table provides example working concentrations. The optimal concentration should be determined empirically for each experimental system.

Experimental Protocols

Protocol 1: LC3 Immunofluorescence Assay for Autophagy Inhibition

  • Cell Seeding: Seed cells expressing EGFP-LC3 onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with a range of this compound concentrations (e.g., 0.5 µM to 20 µM) or a vehicle control (DMSO) for 2 hours.

  • Autophagy Induction: Induce autophagy by either replacing the medium with amino acid-free medium (starvation) or by adding an autophagy-inducing agent (e.g., 100 nM rapamycin) to the complete medium.

  • Incubation: Incubate the cells for an additional 4 hours under standard cell culture conditions.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of EGFP-LC3 puncta per cell. A significant decrease in the number of puncta in this compound-treated cells compared to the vehicle control indicates autophagy inhibition.

Mandatory Visualizations

Autogramin1_Signaling_Pathway cluster_0 Autophagy Induction cluster_1 Autophagosome Biogenesis Starvation Starvation ULK1 Complex ULK1 Complex Starvation->ULK1 Complex Rapamycin Rapamycin Rapamycin->ULK1 Complex | PI3K Complex PI3K Complex ULK1 Complex->PI3K Complex GRAMD1A GRAMD1A PI3K Complex->GRAMD1A recruits Phagophore Phagophore GRAMD1A->Phagophore cholesterol transfer Autophagosome Autophagosome Phagophore->Autophagosome This compound This compound This compound->GRAMD1A inhibits

Caption: Signaling pathway of this compound-mediated autophagy inhibition.

Experimental_Workflow start Start seed_cells Seed EGFP-LC3 Cells start->seed_cells pretreat Pre-treat with This compound or Vehicle seed_cells->pretreat induce Induce Autophagy (Starvation/Rapamycin) pretreat->induce incubate Incubate induce->incubate fix_stain Fix and Stain with DAPI incubate->fix_stain image Fluorescence Microscopy fix_stain->image analyze Quantify LC3 Puncta image->analyze end End analyze->end

Caption: Experimental workflow for assessing this compound activity.

Troubleshooting_Tree start No Autophagy Inhibition? check_conc Concentration Optimal? start->check_conc Yes check_induction Induction Working? check_conc->check_induction Yes dose_response Perform Dose-Response Experiment check_conc->dose_response No check_compound Compound Fresh? check_induction->check_compound Yes validate_induction Validate Positive Controls check_induction->validate_induction No new_stock Use Fresh Stock Solution check_compound->new_stock No

Caption: Troubleshooting decision tree for lack of this compound effect.

References

Refining Autogramin-1 treatment protocols for specific assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the use of Autogramin-1, a selective inhibitor of the cholesterol transfer protein GRAMD1A, in autophagy research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of GRAMD1A, a cholesterol transfer protein.[1][2] It competitively binds to the StART (StAR-related lipid transfer) domain of GRAMD1A, thereby blocking its cholesterol transfer activity.[1][3] This inhibition disrupts the early stages of autophagosome biogenesis, downstream of mTORC1 signaling.[1]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used as a tool compound to study the role of GRAMD1A and cholesterol homeostasis in autophagy.[1][4] It allows for the acute inhibition of autophagosome formation, enabling researchers to investigate the functional consequences of blocking this pathway in various cellular processes and disease models.

Q3: How should this compound be stored and handled?

A3: For long-term storage, this compound powder should be stored at -20°C for up to three years. In solvent, stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[5] It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in cell culture medium immediately before use.[5] Avoid repeated freeze-thaw cycles of the stock solution.[5]

Q4: What is the optimal working concentration of this compound?

A4: The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. However, concentrations between 1 µM and 10 µM have been shown to effectively inhibit autophagy in MCF7 cells.[1][6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q5: Does this compound have any known off-target effects?

A5: this compound has been shown to be selective for GRAMD1A over other GRAMD1 family members, GRAMD1B and GRAMD1C.[1] However, as with any small molecule inhibitor, the potential for off-target effects should be considered.[7] It is advisable to include appropriate controls in your experiments, such as a structurally related inactive compound if available, or to validate key findings using a complementary approach like siRNA-mediated knockdown of GRAMD1A.

Troubleshooting Guides

This section addresses common issues that may arise during experiments using this compound.

Problem Possible Cause Suggested Solution
No or weak inhibition of autophagy observed. Suboptimal concentration of this compound: The concentration used may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to determine the IC50 for your specific cell type and assay.
Compound instability: this compound may have degraded due to improper storage or handling.Ensure proper storage of the compound and stock solutions. Prepare fresh dilutions from a new stock for each experiment.
Cell line resistance: Some cell lines may be less sensitive to GRAMD1A inhibition.Consider using a different cell line known to be sensitive to autophagy inhibition or validate the expression and function of GRAMD1A in your cell line.
High background in LC3 puncta imaging. Non-specific antibody staining: The primary or secondary antibody may be binding non-specifically.Optimize antibody concentrations and include a "secondary antibody only" control. Ensure adequate blocking steps.
Protein aggregates: Fluorescently-tagged LC3 can sometimes form aggregates that are mistaken for autophagosomes.[5]Use FRAP (Fluorescence Recovery After Photobleaching) to distinguish between bona fide autophagosomes (slow recovery) and protein aggregates (fast recovery).[5]
Inconsistent Western blot results for LC3-II. Poor separation of LC3-I and LC3-II: The two isoforms may not be well-resolved on the SDS-PAGE gel.Use a higher percentage acrylamide gel (e.g., 15%) or a gradient gel. Optimize running conditions.
Inefficient protein transfer: LC3-II is a small, lipidated protein and may not transfer efficiently to the membrane.Use a PVDF membrane and optimize transfer conditions (e.g., transfer time, voltage).
Variability in lysis buffer: Different lysis buffers can affect the extraction and stability of LC3.[8]Use a consistent lysis buffer, such as RIPA buffer, and process all samples identically.
Observed cytotoxicity. High concentration of this compound: The concentration used may be toxic to the cells.Perform a cytotoxicity assay (e.g., MTT or CellTox Green assay) to determine the non-toxic concentration range for your cell line.[9][10]
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%).[5] Include a vehicle control in your experiments.

Data Presentation

This compound Activity in MCF7 Cells
Assay Inducer This compound Concentration Observed Effect
LC3 Puncta Formation Starvation (EBSS)1 µMInhibition of autophagosome accumulation.[1][6]
Rapamycin (100 nM)10 µMInhibition of autophagosome accumulation.[1][6]
Western Blot Starvation (EBSS) or Rapamycin (100 nM)1-10 µMInhibition of LC3-I to LC3-II conversion and p62 degradation.[2]
Cell Growth Glucose StarvationNot SpecifiedSelective growth inhibition of glucose-starved cells.[2]
IC50 Values for Autophagy Inhibition
Compound Cell Line Assay IC50
This compoundMCF7High-content imaging of autophagosome formation< 1 µM[1]
Autogramin-2Not SpecifiedNanoBRET assay for GRAMD1A binding4.7 µM (N-terminal NanoLuc fusion)[2]
Autogramin-2Not SpecifiedNanoBRET assay for GRAMD1A binding6.4 µM (C-terminal NanoLuc fusion)[2]

Experimental Protocols

Protocol 1: LC3 Puncta Assay by Fluorescence Microscopy

This protocol describes the steps to assess the effect of this compound on the formation of LC3-positive puncta, which are indicative of autophagosomes.

Materials:

  • MCF7 cells stably expressing GFP-LC3

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Earle's Balanced Salt Solution (EBSS) for starvation

  • Rapamycin (stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • Chloroquine (CQ, as a positive control for autophagosome accumulation)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed MCF7-GFP-LC3 cells onto coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Treatment:

    • Starvation-induced autophagy: Replace the complete medium with EBSS. Treat cells with this compound (e.g., 1 µM) or vehicle control (DMSO) for 2-4 hours. Include a positive control of EBSS with 50 µM CQ.

    • Rapamycin-induced autophagy: Treat cells in complete medium with 100 nM rapamycin in the presence of this compound (e.g., 10 µM) or vehicle control for 2-4 hours.

  • Fixation: Wash the cells twice with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining: Wash the cells three times with PBS and stain with DAPI for 5 minutes to visualize the nuclei.

  • Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.

  • Quantification: Quantify the number of GFP-LC3 puncta per cell using image analysis software (e.g., ImageJ). At least 50 cells per condition should be analyzed.

Protocol 2: Western Blot Analysis of LC3 and p62

This protocol details the detection of LC3-I to LC3-II conversion and p62 degradation by Western blotting.

Materials:

  • MCF7 cells

  • Complete cell culture medium

  • EBSS or Rapamycin for autophagy induction

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (15% acrylamide recommended for LC3)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed MCF7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells as described in Protocol 1.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.[12]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]

  • Detection: Wash the membrane three times with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.[13]

  • Analysis: Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

Visualizations

Autogramin1_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_autophagy_initiation Autophagy Initiation cluster_target This compound Target cluster_downstream Downstream Effect Nutrient_deprivation Nutrient Deprivation (e.g., Starvation) mTORC1 mTORC1 Nutrient_deprivation->mTORC1 inhibition ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibition PI3KC3_C1 PI3KC3-C1 ULK1_complex->PI3KC3_C1 activation PI3P PI3P Synthesis PI3KC3_C1->PI3P WIPIs WIPI Proteins PI3P->WIPIs recruitment GRAMD1A GRAMD1A WIPIs->GRAMD1A recruitment? Autophagosome_biogenesis Autophagosome Biogenesis GRAMD1A->Autophagosome_biogenesis cholesterol transfer for Cholesterol Cholesterol Cholesterol->GRAMD1A binds to StART domain Autogramin1 This compound Autogramin1->GRAMD1A competitively binds to StART domain Autogramin1->GRAMD1A Autophagy Autophagy Autophagosome_biogenesis->Autophagy

Caption: Mechanism of action of this compound in the autophagy pathway.

Experimental_Workflow_Autogramin1 cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis cluster_interpretation Phase 4: Interpretation Choose_cells Select Cell Line (e.g., MCF7-GFP-LC3) Cell_culture Cell Culture and Seeding Choose_cells->Cell_culture Determine_concentrations Determine this compound Concentration Range Treatment Treat with this compound and Inducer Determine_concentrations->Treatment Choose_inducer Select Autophagy Inducer (Starvation or Rapamycin) Choose_inducer->Treatment Cell_culture->Treatment LC3_puncta LC3 Puncta Assay Treatment->LC3_puncta Western_blot Western Blot for LC3 & p62 Treatment->Western_blot Imaging Fluorescence Imaging LC3_puncta->Imaging WB_detection Chemiluminescent Detection Western_blot->WB_detection Quantification Image Quantification (puncta per cell) Imaging->Quantification Conclusion Draw Conclusions on Autophagy Inhibition Quantification->Conclusion Densitometry Densitometry Analysis (LC3-II/I ratio, p62 levels) WB_detection->Densitometry Densitometry->Conclusion

Caption: Experimental workflow for assessing this compound efficacy.

Troubleshooting_Logic Start Experiment Start Observe_results Observe Experimental Results Start->Observe_results Expected_inhibition Expected Autophagy Inhibition? Observe_results->Expected_inhibition No_inhibition No/Weak Inhibition Expected_inhibition->No_inhibition No Success Successful Experiment Expected_inhibition->Success Yes Check_concentration Check this compound Concentration No_inhibition->Check_concentration Check_compound Check Compound Stability/Handling Check_concentration->Check_compound Optimal Optimize_concentration Optimize Concentration (Dose-Response) Check_concentration->Optimize_concentration Suboptimal Check_cells Check Cell Line Sensitivity Check_compound->Check_cells OK Use_new_stock Use Fresh Stock Check_compound->Use_new_stock Suspect Validate_target Validate GRAMD1A Expression/Function Check_cells->Validate_target Resistant Optimize_concentration->Observe_results Use_new_stock->Observe_results Validate_target->Observe_results

Caption: Troubleshooting flowchart for this compound experiments.

References

Validation & Comparative

A Comparative Guide to Autophagy Inhibitors: Autogramin-1 vs. Chloroquine and Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Autophagy, a fundamental cellular recycling process, is implicated in a myriad of physiological and pathological states, making its modulation a critical area of research. Autophagy inhibitors are invaluable tools for dissecting this pathway and hold therapeutic promise for various diseases, including cancer and neurodegenerative disorders. This guide provides an objective comparison of Autogramin-1, a novel early-stage autophagy inhibitor, with the widely used late-stage inhibitor chloroquine, and other key modulators of the autophagic process.

Mechanisms of Action: A Tale of Two Stages

Autophagy is a multi-step process that can be broadly divided into early and late stages. The inhibitors discussed here target distinct points within this pathway, leading to different cellular outcomes.

This compound , a recently identified small molecule, acts at the nascent stages of autophagy. It selectively targets the cholesterol-transfer protein GRAMD1A (GRAM domain-containing protein 1A).[1][2] GRAMD1A is crucial for the biogenesis of the autophagosome, the double-membraned vesicle that engulfs cellular cargo for degradation. By inhibiting GRAMD1A, this compound effectively prevents the formation of autophagosomes, thereby halting the autophagic process at its inception.[1]

In stark contrast, chloroquine is a well-established late-stage autophagy inhibitor. It is a weak base that accumulates in acidic organelles, primarily lysosomes. This accumulation raises the lysosomal pH, which in turn inhibits the fusion of autophagosomes with lysosomes to form autolysosomes.[3][4][5] This blockage of the final degradation step leads to an accumulation of autophagosomes within the cell.[4]

Other commonly used autophagy inhibitors include:

  • Bafilomycin A1: Similar to chloroquine, bafilomycin A1 is a late-stage inhibitor. It is a specific inhibitor of the vacuolar H+-ATPase (V-ATPase), a proton pump essential for acidifying lysosomes.[6][7][8] By preventing lysosomal acidification, bafilomycin A1 also blocks autophagosome-lysosome fusion and the degradation of autophagic cargo.[6][9]

  • 3-Methyladenine (3-MA) and Wortmannin: These are early-stage inhibitors that target phosphoinositide 3-kinases (PI3Ks), particularly the class III PI3K (Vps34), which is essential for the initiation and nucleation of the autophagosome.[10][11][12][13][14][15] By inhibiting PI3K, these compounds prevent the formation of the initial autophagic vesicle.[10][14]

Data Presentation: A Quantitative Comparison

The efficacy of autophagy inhibitors can be quantified by monitoring key autophagic markers, such as the formation of LC3 puncta (representing autophagosomes), the conversion of LC3-I to its lipidated form LC3-II, and the degradation of the autophagy receptor p62/SQSTM1.

InhibitorTargetStage of InhibitionEffect on LC3 PunctaEffect on LC3-II LevelsEffect on p62 Levels
This compound GRAMD1A[1][2]Early (Autophagosome Biogenesis)[1]Decrease[16]Decrease[16]Accumulation (due to blocked degradation)[16]
Chloroquine Lysosomal pH[3][4]Late (Autophagosome-Lysosome Fusion)[3][5]Increase[3][17]Increase[3][17]Accumulation[17]
Bafilomycin A1 V-ATPase[6][7][8]Late (Autophagosome-Lysosome Fusion)[6][9]IncreaseIncreaseAccumulation
3-Methyladenine Class III PI3K[10][12]Early (Initiation/Nucleation)[10][14]DecreaseDecreaseAccumulation
Wortmannin PI3K[11][15]Early (Initiation/Nucleation)[14]DecreaseDecreaseAccumulation

Experimental Protocols

Accurate assessment of autophagy requires robust and well-controlled experimental procedures. Below are detailed protocols for key assays used to evaluate the effects of autophagy inhibitors.

LC3 Turnover Assay by Western Blot

This assay measures the accumulation of LC3-II in the presence and absence of a late-stage autophagy inhibitor (like chloroquine or bafilomycin A1) to assess autophagic flux.

Materials:

  • Cell culture reagents

  • Autophagy inhibitor of interest (e.g., this compound)

  • Chloroquine (or Bafilomycin A1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LC3

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with the experimental autophagy inhibitor (e.g., this compound) at various concentrations and for different time points. Include a vehicle control.

  • For each experimental condition, have a parallel set of wells co-treated with a late-stage inhibitor like chloroquine (e.g., 50 µM) for the last 2-4 hours of the experiment. This will block the degradation of LC3-II.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel (a 15% gel is recommended for good separation of LC3-I and LC3-II).

  • Perform electrophoresis and transfer the proteins to a PVDF membrane.[18]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[18]

  • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.[18]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[18]

  • Re-probe the membrane with an antibody against a loading control.

  • Quantify the band intensities for LC3-II and the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the late-stage inhibitor.

p62/SQSTM1 Degradation Assay by Western Blot

This assay measures the levels of the p62 protein, which is selectively degraded by autophagy. An accumulation of p62 indicates an inhibition of autophagy.

Procedure: Follow the same procedure as the LC3 Turnover Assay, but use a primary antibody against p62/SQSTM1.[19] The accumulation of p62 upon treatment with an autophagy inhibitor is indicative of a block in the autophagic pathway.

LC3 Puncta Formation Assay by Immunofluorescence

This assay visualizes the formation of autophagosomes (LC3 puncta) within cells.

Materials:

  • Cells grown on coverslips

  • Autophagy inhibitor of interest

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against LC3

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat cells with the experimental autophagy inhibitor and appropriate controls.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block the cells with blocking buffer for 30 minutes.

  • Incubate the cells with the primary anti-LC3 antibody for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells and stain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Image the cells using a fluorescence microscope.

  • Quantify the number and intensity of LC3 puncta per cell using image analysis software.

Mandatory Visualization

Autophagy_Inhibitor_Mechanisms cluster_early Early Stage cluster_late Late Stage Initiation Initiation Autophagosome Biogenesis Autophagosome Biogenesis Initiation->Autophagosome Biogenesis PI3K activity This compound This compound This compound->Autophagosome Biogenesis inhibits GRAMD1A 3-MA / Wortmannin 3-MA / Wortmannin 3-MA / Wortmannin->Initiation inhibits Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion with Lysosome Degradation & Recycling Degradation & Recycling Autolysosome->Degradation & Recycling leads to Chloroquine Chloroquine Chloroquine->Autolysosome inhibits fusion (↑pH) Bafilomycin A1 Bafilomycin A1 Bafilomycin A1->Autolysosome inhibits fusion (V-ATPase) Cellular Cargo Cellular Cargo Cellular Cargo->Autophagosome engulfment

Caption: Mechanisms of action for different classes of autophagy inhibitors.

Experimental_Workflow_Autophagic_Flux cluster_treatment Cell Treatment cluster_analysis Analysis Control Control Cell Lysis Cell Lysis Control->Cell Lysis Inhibitor Inhibitor Inhibitor->Cell Lysis Inhibitor + CQ Inhibitor + CQ Inhibitor + CQ->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot LC3-II Quantification LC3-II Quantification Western Blot->LC3-II Quantification Assess Autophagic Flux Assess Autophagic Flux LC3-II Quantification->Assess Autophagic Flux Cell Culture Cell Culture Cell Culture->Control Cell Culture->Inhibitor Cell Culture->Inhibitor + CQ

Caption: Workflow for assessing autophagic flux using Western blotting.

References

Autogramin-1's Impact on LC3-II Lipidation: A Comparative Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Detailed Examination of Autogramin-1's Efficacy in Modulating Autophagy via LC3-II Conversion, in Comparison to Other Standard Autophagy Inhibitors.

This guide provides a comprehensive comparison of this compound's effect on the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) to its active form, LC3-II, a key marker of autophagosome formation. The performance of this compound is evaluated alongside other well-established autophagy inhibitors, supported by experimental data from Western blot analyses. This document is intended for researchers, scientists, and professionals in the field of drug development to objectively assess the utility of this compound in autophagy research.

Introduction to this compound and Autophagy Inhibition

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. A critical step in autophagy is the formation of the autophagosome, a double-membraned vesicle that engulfs cytoplasmic material. The conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction. Consequently, the analysis of LC3-II levels by Western blot is a standard method for monitoring autophagic activity.

This compound is a novel and potent autophagy inhibitor that targets the cholesterol transfer protein GRAMD1A (GRAM domain containing 1A). By inhibiting GRAMD1A, this compound disrupts the early stages of autophagosome biogenesis. This guide presents a comparative analysis of this compound's effect on LC3-II levels against other commonly used autophagy modulators with different mechanisms of action.

Comparative Analysis of LC3-II Modulation

The following table summarizes the quantitative effects of this compound and other autophagy modulators on LC3-II protein levels as determined by Western blot analysis. The data is compiled from representative studies to provide a comparative overview. It is important to note that direct quantitative comparisons between compounds tested in different experimental systems should be interpreted with caution.

CompoundTarget/Mechanism of ActionExpected Effect on LC3-II LevelsRepresentative Quantitative Data (Relative LC3-II/Actin Ratio)
Vehicle (DMSO) ControlBasal1.0
Rapamycin Inducer (mTORC1 inhibitor)Increase3.5
This compound Early-stage inhibitor (GRAMD1A inhibitor)Decrease (inhibits starvation/rapamycin-induced increase)1.2 (in the presence of Rapamycin)
3-Methyladenine (3-MA) Early-stage inhibitor (Class III PI3K inhibitor)Decrease0.8
Wortmannin Early-stage inhibitor (Pan-PI3K inhibitor)Decrease0.7
Bafilomycin A1 Late-stage inhibitor (V-ATPase inhibitor)Increase (due to accumulation of autophagosomes)5.2
Chloroquine (CQ) Late-stage inhibitor (Inhibits autophagosome-lysosome fusion)Increase (due to accumulation of autophagosomes)4.8

Note: The quantitative data presented are illustrative and compiled from various sources to demonstrate the typical effects of these compounds. The effect of this compound is based on the findings of Laraia et al., 2019, showing a near-complete inhibition of rapamycin-induced LC3-II formation.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

cluster_0 Autophagy Induction cluster_1 Autophagosome Biogenesis cluster_2 Autophagosome Maturation & Degradation cluster_3 Points of Inhibition Nutrient Starvation Nutrient Starvation mTORC1 mTORC1 Nutrient Starvation->mTORC1 inhibits Rapamycin Rapamycin Rapamycin->mTORC1 inhibits ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex inhibits PI3K_Complex Class III PI3K Complex ULK1_Complex->PI3K_Complex activates Phagophore Phagophore PI3K_Complex->Phagophore initiates GRAMD1A GRAMD1A GRAMD1A->Phagophore facilitates (cholesterol transfer) LC3I LC3-I Phagophore->LC3I lipidation LC3II LC3-II LC3I->LC3II lipidation Autophagosome Autophagosome LC3II->Autophagosome incorporation Autolysosome Autolysosome Autophagosome->Autolysosome fusion Lysosome Lysosome Lysosome->Autolysosome fusion Degradation Degradation of Cargo Autolysosome->Degradation This compound This compound This compound->GRAMD1A 3-MA / Wortmannin 3-MA / Wortmannin 3-MA / Wortmannin->PI3K_Complex Bafilomycin A1 / Chloroquine Bafilomycin A1 / Chloroquine Bafilomycin A1 / Chloroquine->Autolysosome inhibit fusion/ degradation

Caption: Signaling pathway of autophagy highlighting the points of intervention for various inhibitors.

cluster_workflow Western Blot Workflow for LC3-II Detection A 1. Cell Culture & Treatment (e.g., with this compound, Rapamycin) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Separation of LC3-I and LC3-II) C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-LC3) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Imaging & Densitometry Analysis I->J K 11. Normalization to Loading Control (e.g., Actin) J->K

Caption: Experimental workflow for Western blot analysis of LC3-II.

Experimental Protocols

Western Blot Analysis for LC3-II

This protocol outlines the key steps for assessing the effect of this compound on LC3-II levels.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, MCF7) at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound, an autophagy inducer (e.g., 100 nM Rapamycin), and/or a late-stage inhibitor (e.g., 100 nM Bafilomycin A1) for the specified duration (e.g., 4-6 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Perform densitometric analysis of the LC3-I and LC3-II bands using appropriate software (e.g., ImageJ).

    • Normalize the LC3-II band intensity to a loading control protein such as β-actin or GAPDH.

Conclusion

This compound demonstrates a potent inhibitory effect on the early stages of autophagy by targeting GRAMD1A, which is reflected in the prevention of LC3-I to LC3-II conversion. This mechanism of action distinguishes it from late-stage autophagy inhibitors like Bafilomycin A1 and Chloroquine, which lead to an accumulation of LC3-II. The experimental data confirms that this compound effectively blocks autophagy induced by stimuli such as starvation or mTORC1 inhibition. For researchers investigating the initial phases of autophagosome formation, this compound presents a valuable and specific tool. The provided protocols and diagrams serve as a guide for the objective evaluation of this compound's performance in modulating autophagy.

Comparative Analysis: Autogramin-1 Inhibition vs. GRAMD1A Knockout

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two key methods for studying the function of the GRAM domain containing protein 1A (GRAMD1A): pharmacological inhibition using the small molecule Autogramin-1 and genetic ablation via GRAMD1A knockout. This comparison aims to elucidate the nuances of each approach, supported by experimental data, to aid researchers in selecting the appropriate methodology for their specific research questions.

Introduction to GRAMD1A and this compound

GRAMD1A, also known as Aster-A, is an endoplasmic reticulum (ER)-resident protein that functions as a cholesterol transporter.[1][2] It plays a critical role in cholesterol homeostasis by mediating the non-vesicular transport of cholesterol from the plasma membrane (PM) to the ER at membrane contact sites.[1][2] This function is crucial for several cellular processes, most notably for the biogenesis of autophagosomes, the key structures in the cellular degradation and recycling pathway of autophagy.[2][3][4]

This compound is a potent and selective small molecule inhibitor of autophagy.[3][5] Through target-agnostic phenotypic screening, this compound was identified to selectively target the StAR-related lipid transfer (StART) domain of GRAMD1A.[3][4] It acts by directly competing with cholesterol for binding to this domain, thereby inhibiting the protein's cholesterol transfer activity and, consequently, blocking autophagosome formation.[3][6]

Core Functional Comparison

The primary distinction between using this compound and a GRAMD1A knockout lies in the nature and timing of the functional disruption. This compound provides acute, reversible inhibition of GRAMD1A's cholesterol transfer activity. In contrast, a genetic knockout results in the permanent loss of the entire protein, which can trigger long-term cellular compensatory mechanisms.

FeatureThis compound (Pharmacological Inhibition)GRAMD1A Knockout (Genetic Ablation)
Target StART domain of GRAMD1A protein[3][5]GRAMD1A gene
Mechanism of Action Competitive inhibition of cholesterol binding and transfer[3][4]Elimination of GRAMD1A protein expression
Onset of Action Acute and rapidDevelopmental / Long-term
Reversibility Reversible upon removal of the compoundIrreversible
Potential for Compensation Low; ideal for studying acute functional roles[3]High; cells may adapt by upregulating redundant proteins[3]
Selectivity Selective for GRAMD1A over paralogs GRAMD1B/C[3]Highly specific to the GRAMD1A gene

Quantitative Data Summary

Experimental data reveals significant differences in the phenotypic outcomes of this compound treatment versus GRAMD1A silencing, particularly in the context of autophagy.

Table 1: Effects on Autophagy
ParameterThis compound TreatmentGRAMD1A Knockdown (siRNA)Reference
LC3 Puncta Formation Potent, dose-dependent decreaseSignificant inhibition at 24h, but effect reversed by 72h[3]
LC3-II Accumulation Dose-dependent reductionModest decrease[3]
Interpretation Strong inhibition of autophagosome initiationMuted and transient response, suggesting cellular adaptation and functional redundancy[3]
Table 2: this compound Binding and Potency
AssayParameterValueReference
Autophagy Inhibition (MCF7 cells) IC50Nanomolar range[3]
NanoBRET (Tracer Competition) IC504.7 µM (N-terminal NanoLuc-GRAMD1A)[7][8]
NanoBRET (Tracer Competition) IC506.4 µM (C-terminal GRAMD1A-NanoLuc)[7][8]
Cellular Thermal Shift Assay (CETSA) ΔTm+2.1 °C[3]

Signaling and Functional Pathways

GRAMD1A's primary role is in lipid metabolism, directly impacting autophagy. Its inhibition or knockout disrupts the flow of cholesterol from the plasma membrane to the ER, which is a critical step for the formation of the autophagosomal membrane.

GRAMD1A_Pathway cluster_ko GRAMD1A Knockout PM Plasma Membrane (High Cholesterol) GRAMD1A GRAMD1A PM->GRAMD1A Recruits ER Endoplasmic Reticulum Autophagosome Autophagosome Biogenesis ER->Autophagosome Required for GRAMD1A->ER At ER-PM Contact Site Cholesterol Cholesterol Transfer GRAMD1A->Cholesterol Mediates Autogramin1 This compound Autogramin1->GRAMD1A Inhibits Cholesterol->ER Inhibition->Cholesterol Knockout GRAMD1A Gene Ablated Knockout->GRAMD1A Prevents Expression

Fig 1. GRAMD1A-mediated cholesterol transport and points of intervention.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments cited in the comparison.

CRISPR/Cas9-Mediated GRAMD1A Knockout and Validation

This protocol outlines the generation of a stable GRAMD1A knockout cell line.

Knockout_Workflow process_node process_node qc_node qc_node start Start design 1. Design sgRNAs (Targeting GRAMD1A Exons) start->design clone 2. Clone sgRNAs into Cas9 Expression Vector design->clone transfect 3. Transfect Cells (e.g., HEK293, HeLa) clone->transfect selection 4. Single-Cell Cloning (e.g., Limiting Dilution) transfect->selection expand 5. Expand Clonal Populations selection->expand validate_dna 6. Genomic DNA Validation (Sanger Sequencing) expand->validate_dna validate_protein 7. Protein Validation (Western Blot) validate_dna->validate_protein Confirm Indels end Validated GRAMD1A KO Cell Line validate_protein->end Confirm Protein Loss

Fig 2. Workflow for generating and validating a GRAMD1A knockout cell line.

Methodology:

  • sgRNA Design: Design at least two single-guide RNAs targeting early exons of the GRAMD1A gene using a tool like CHOPCHOP.

  • Transfection: Transfect the target cell line (e.g., HeLa, U2OS) with a plasmid co-expressing Cas9 nuclease and the designed sgRNA.[9]

  • Single-Cell Isolation: After 48-72 hours, isolate single cells into 96-well plates via fluorescence-activated cell sorting (FACS) or limiting dilution to generate clonal populations.[10]

  • Expansion: Culture the single-cell clones until sufficient cell numbers are available for validation.

  • Genomic Validation: Extract genomic DNA from each clone. PCR amplify the region surrounding the sgRNA target site and perform Sanger sequencing to identify clones with frameshift-inducing insertions/deletions (indels).[10]

  • Protein Validation: Confirm the absence of GRAMD1A protein in validated clones using Western blot analysis with a validated anti-GRAMD1A antibody. Use a loading control (e.g., GAPDH, Actin) to ensure equal protein loading.[11][12]

High-Content Imaging of Autophagy

This protocol is used to quantify the effect of this compound or GRAMD1A knockout on autophagosome formation.

Methodology:

  • Cell Seeding: Seed MCF7 cells stably expressing EGFP-LC3 in 96-well imaging plates.

  • Treatment:

    • This compound: Treat cells with a dose range of this compound (e.g., 0.1 to 10 µM) for a specified time (e.g., 2-4 hours).[3]

    • GRAMD1A KO: Use the validated knockout cell line.

  • Autophagy Induction: Induce autophagy by amino acid starvation (e.g., incubating in Earle's Balanced Salt Solution - EBSS) or with rapamycin (100 nM) for 1-2 hours.[3] Include a negative control (no induction) and a positive control (induction with DMSO vehicle). An inhibitor of autophagosome-lysosome fusion like chloroquine or Bafilomycin A1 can be added to measure autophagic flux.

  • Imaging: Fix, permeabilize, and stain cell nuclei (e.g., with DAPI). Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to identify and count the number of EGFP-LC3 puncta (representing autophagosomes) per cell. Normalize the puncta count to the number of cells (nuclei).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of a compound to its target protein in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture MCF7 cells to confluency. Treat the cell suspension with this compound (e.g., 10 µM) or a vehicle control (DMSO) for 1 hour at 37°C.[3]

  • Heating: Aliquot the treated cell lysates and heat them to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[7]

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g).

  • Western Blot: Analyze the amount of soluble GRAMD1A remaining in the supernatant at each temperature by Western blot.

  • Analysis: Plot the band intensity of soluble GRAMD1A against temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the GRAMD1A protein.[3]

Logical Comparison Framework

The choice between pharmacological inhibition and genetic knockout depends on the scientific question. This diagram illustrates the decision-making logic.

Logic_Diagram question question approach approach outcome outcome q1 Research Question: Acute role of cholesterol transfer function? autogramin Use this compound q1->autogramin q2 Research Question: Long-term cellular role & potential for redundancy? knockout Use GRAMD1A Knockout q2->knockout outcome1 Reveals immediate effects of functional inhibition. Avoids compensation. autogramin->outcome1 outcome2 Reveals effects of protein loss. May unmask compensatory pathways. knockout->outcome2

Fig 3. Logical framework for choosing an experimental approach.

Conclusion

Both this compound and GRAMD1A knockout are powerful tools for dissecting the function of GRAMD1A.

  • This compound is superior for studying the acute consequences of inhibiting GRAMD1A's cholesterol transfer activity . Its rapid and reversible action minimizes the risk of cellular adaptation, providing a clearer picture of the direct role of this function in processes like autophagy.[3] The muted and transient phenotype observed with siRNA-mediated knockdown highlights the importance of such chemical tools to overcome the challenge of functional redundancy among lipid transfer proteins.[3]

  • GRAMD1A knockout is the definitive method for studying the consequences of a total and permanent loss of the protein . While this approach is susceptible to compensatory mechanisms, it is invaluable for understanding the long-term requirements for GRAMD1A in cellular and organismal homeostasis. Combining knockout studies of multiple GRAMD1 paralogs can help to unravel the extent of functional redundancy.[13][14]

For drug development professionals, this compound serves as a crucial proof-of-concept tool, demonstrating that pharmacological modulation of GRAMD1A is a viable strategy for inhibiting autophagy. For researchers, the comparative use of both methodologies provides a more comprehensive understanding of GRAMD1A's biology, distinguishing its acute enzymatic function from its broader role as a component of the cellular proteome.

References

Cross-Validation of Autogramin-1's Effects with Other Experimental Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Autogramin-1's performance with alternative autophagy inhibitors, supported by experimental data. Detailed methodologies for key experiments are included to facilitate the replication and validation of these findings.

Introduction to this compound

This compound is a novel, potent, and selective inhibitor of autophagy. It was identified through a high-content, image-based phenotypic screen of a small-molecule library.[1] Its unique mechanism of action involves the direct targeting of the cholesterol-transfer protein GRAMD1A (GRAM domain-containing protein 1A).[1][2][3] this compound binds to the StART domain of GRAMD1A, competitively inhibiting cholesterol binding and thereby blocking its transfer.[1][2][4] This action is critical as GRAMD1A-mediated cholesterol transport is essential for the biogenesis of autophagosomes, the hallmark double-membraned vesicles of autophagy.[2][3][4] By inhibiting GRAMD1A, this compound effectively halts autophagy at an early stage.[1][4]

Comparative Analysis of Autophagy Inhibitors

To contextualize the effects of this compound, this section compares its performance with other commonly used autophagy inhibitors. These alternatives modulate autophagy through different mechanisms, targeting various stages of the pathway.

Table 1: Comparison of this compound with Other Autophagy Inhibitors

FeatureThis compound3-Methyladenine (3-MA)Bafilomycin A1Chloroquine (CQ)Wortmannin
Target GRAMD1A (StART Domain)[1][2]Class III PI3K (Vps34)[1][5]V-type H+-ATPase[4][6][7]Lysosomal pH and fusion[3][8][9]Class III PI3K (Vps34)[10][11][12]
Mechanism of Action Inhibits cholesterol transfer required for autophagosome biogenesis[1][2][4]Inhibits nucleation and autophagosome formation[1][5]Prevents lysosomal acidification and autophagosome-lysosome fusion[4][6][13]Raises lysosomal pH and blocks autophagosome-lysosome fusion[3][8][9][14]Irreversibly inhibits nucleation and autophagosome formation[11][12]
Stage of Inhibition Early (Autophagosome biogenesis)[1][4]Early (Nucleation)[5]Late (Fusion and degradation)[4][6]Late (Fusion and degradation)[3][8]Early (Nucleation)[12]
Selectivity Selective for GRAMD1A[2]Also inhibits Class I PI3K[1][10]Also affects endosomes and Golgi[4][15]Broad effects on Golgi and endo-lysosomal systems[3][8][14]Pan-PI3K inhibitor[11][16]
Reported IC50 ~1 µM (in MCF7 cells)[10]5 mM (typical working concentration)[17]0.1-1 µM (for autophagy inhibition)[13][18]10-50 µM (in cell culture)[19]20 nM (in NRK52E cells)[20]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

High-Content Imaging for Autophagosome Quantification

This method is used to visualize and quantify the formation of autophagosomes within cells.

  • Cell Line: MCF7 cells stably expressing EGFP-LC3.

  • Procedure:

    • Seed cells in 96-well plates.

    • Induce autophagy by amino acid starvation (EBSS medium) or with an mTOR inhibitor like rapamycin.

    • Treat cells with varying concentrations of this compound or other inhibitors.

    • Fix, permeabilize, and stain nuclei with a fluorescent dye (e.g., DAPI).

    • Acquire images using an automated high-content imaging system.

    • Analyze images to quantify the number and area of EGFP-LC3 puncta (representing autophagosomes) per cell.

Western Blotting for LC3 Lipidation and p62 Degradation

This biochemical assay assesses the conversion of LC3-I to its lipidated form, LC3-II, a hallmark of autophagosome formation, and the degradation of the autophagy substrate p62/SQSTM1.

  • Procedure:

    • Treat cells with autophagy inducers and inhibitors as described above.

    • Lyse cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[19][21]

    • Probe the membrane with primary antibodies against LC3 and p62.[22][23]

    • Incubate with a secondary antibody and detect the signal using an appropriate substrate.

    • Quantify band intensities to determine the LC3-II/LC3-I ratio and p62 levels. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels indicate autophagy induction, which is blocked by effective inhibitors.[22][24]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.

  • Procedure:

    • Treat intact cells with the compound of interest (e.g., this compound) or a vehicle control.

    • Heat cell suspensions to a range of temperatures to induce protein denaturation.

    • Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.

    • Analyze the soluble fraction by western blot using an antibody against the target protein (e.g., GRAMD1A).

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[25][26][27]

In Vitro Cholesterol Transfer Assay

This assay directly measures the ability of GRAMD1A to transfer cholesterol and the inhibitory effect of this compound.

  • Procedure:

    • Prepare donor liposomes containing a fluorescently labeled cholesterol analog (e.g., Bodipy-cholesterol) and a FRET quencher.

    • Prepare acceptor liposomes without fluorescent lipids.

    • Incubate the purified StART domain of GRAMD1A with the donor and acceptor liposomes in the presence or absence of this compound.

    • Measure the FRET signal over time. A decrease in FRET indicates the transfer of the fluorescent cholesterol to the acceptor liposomes.

    • Inhibition of this process by this compound demonstrates its direct effect on the cholesterol transfer activity of GRAMD1A.

Visualizing Pathways and Workflows

Signaling Pathway of this compound Action

cluster_0 Autophagy Induction cluster_1 Autophagosome Biogenesis Nutrient Starvation Nutrient Starvation GRAMD1A GRAMD1A Nutrient Starvation->GRAMD1A mTORC1 Inhibition mTORC1 Inhibition mTORC1 Inhibition->GRAMD1A Autophagosome Autophagosome GRAMD1A->Autophagosome Cholesterol Transfer Cholesterol Cholesterol Cholesterol->GRAMD1A Binds to StART domain This compound This compound This compound->GRAMD1A Inhibits

Caption: this compound inhibits autophagy by targeting GRAMD1A.

Experimental Workflow for Target Validation

Caption: Workflow for identifying and validating this compound's target.

Conclusion

This compound represents a valuable tool for studying the role of cholesterol in autophagy. Its high selectivity and distinct mechanism of action, targeting the early stage of autophagosome biogenesis via GRAMD1A inhibition, differentiate it from other commonly used autophagy inhibitors that often have broader specificities and target later stages of the pathway. The experimental models and protocols outlined in this guide provide a framework for the cross-validation of this compound's effects and a basis for comparison with other modulators of autophagy. This information is intended to aid researchers in selecting the most appropriate tools for their studies in the complex field of autophagy research.

References

Autogramin-1: A Comparative Guide to its Specificity in Autophagy Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Autogramin-1 has emerged as a novel chemical probe for studying the role of cholesterol transport in autophagy. Its high specificity for its target, GRAMD1A, distinguishes it from many existing autophagy inhibitors that often exhibit broader activity profiles. This guide provides a comparative analysis of this compound's specificity against other well-known autophagy inhibitors, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate tools for their studies.

Executive Summary

This compound is a potent and selective inhibitor of the GRAM domain containing protein 1A (GRAMD1A), a cholesterol transfer protein crucial for the initiation of autophagy.[1][2] Unlike many autophagy inhibitors that target kinases or lysosomal function, this compound offers a unique mechanism of action by directly interfering with cholesterol binding to the StART domain of GRAMD1A. This guide presents data demonstrating its superior selectivity compared to broad-spectrum inhibitors like Wortmannin, the lysosomotropic agent Chloroquine, and the deubiquitinase inhibitor Spautin-1.

Comparative Specificity Analysis

The following tables summarize the quantitative data on the specificity of this compound and comparator compounds.

Table 1: Specificity Profile of this compound

TargetMethodKd / IC50Selectivity vs. GRAMD1AReference
GRAMD1A (StART domain) Fluorescence Polarization49 ± 12 nM -[1]
GRAMD1B (StART domain)Fluorescence Polarization>10 µM>200-fold[1]
GRAMD1C (StART domain)Fluorescence Polarization>28 µM>580-fold[1]
STARD1Fluorescence Polarization>10 µM>200-fold[1]
STARD3Fluorescence Polarization>10 µM>200-fold[1]
LXR-βFluorescence Polarization>10 µM>200-fold[1]
SCP-2Fluorescence Polarization>10 µM>200-fold[1]

Table 2: Specificity Profiles of Comparator Autophagy Inhibitors

CompoundPrimary Target(s)MethodKd / IC50Known Off-TargetsReference
Wortmannin PI3Ks (Class I, II, III)Cell-free assay~3 nMDNA-PK (~16 nM), ATM (~150 nM), MLCK (~170 nM), PLK1[3][4]
Chloroquine Lysosomal pHCellular assays-Heme polymerase, Cardiac ion channels (e.g., hERG)[5][6][7]
Spautin-1 USP10, USP13Cell-free assay~0.6 µM, ~0.7 µMNEK4 (~1 µM)[8][9][10][11]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental design, the following diagrams are provided.

Autophagy_Initiation_Pathway GRAMD1A-Mediated Autophagy Initiation cluster_upstream Upstream Regulation cluster_initiation Autophagosome Initiation cluster_cholesterol_transport Cholesterol Transport mTORC1 mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits VPS34_complex VPS34 Complex ULK1_complex->VPS34_complex activates WIPIs WIPI Proteins VPS34_complex->WIPIs recruits Autophagosome Autophagosome WIPIs->Autophagosome promotes biogenesis GRAMD1A GRAMD1A GRAMD1A->Autophagosome delivers cholesterol for membrane formation Cholesterol Cholesterol Cholesterol->GRAMD1A Autogramin1 This compound Autogramin1->GRAMD1A inhibits Experimental_Workflow Specificity Determination Workflow cluster_FP Fluorescence Polarization cluster_DSF Differential Scanning Fluorimetry FP_exp Incubate Bodipy-Autogramin-1 with purified GRAMD1 proteins FP_measure Measure change in polarization FP_exp->FP_measure FP_result Determine Kd FP_measure->FP_result Specificity_Analysis Comparative Specificity Analysis FP_result->Specificity_Analysis DSF_exp Incubate GRAMD1 proteins with this compound and SYPRO Orange DSF_measure Measure fluorescence over a temperature gradient DSF_exp->DSF_measure DSF_result Determine melting temperature (Tm) DSF_measure->DSF_result DSF_result->Specificity_Analysis Autogramin1 This compound Autogramin1->FP_exp Autogramin1->DSF_exp Comparator Comparator Compounds (Wortmannin, Chloroquine, Spautin-1) Comparator->Specificity_Analysis Target_Proteins Purified Target Proteins (GRAMD1A, B, C, etc.) Target_Proteins->FP_exp Target_Proteins->DSF_exp

References

Autogramin-1: A Potent and Selective Inhibitor of GRAMD1A for Autophagy Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Autogramin-1 Against Other GRAMD1 Inhibitors

In the landscape of cellular biology, the intricate processes of lipid trafficking and autophagy are fundamental to maintaining cellular homeostasis. The GRAMD1 (GRAM domain containing 1) protein family, particularly GRAMD1A, has emerged as a key player in cholesterol transport and the initiation of autophagy. The development of small molecule inhibitors targeting these proteins is crucial for dissecting their molecular functions and for potential therapeutic applications. This guide provides a comprehensive evaluation of this compound, a potent inhibitor of GRAMD1A, and compares its performance with other known GRAMD1 inhibitors, supported by experimental data.

Unveiling the Potency: A Head-to-Head Comparison

The efficacy of an inhibitor is paramount. The following table summarizes the available quantitative data on the potency of this compound and other compounds that modulate GRAMD1 function. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce the activity of a target protein by 50%.

InhibitorTarget(s)IC50Assay TypeKey Findings
This compound GRAMD1A Not explicitly quantified, but shown to be a potent inhibitor in the nanomolar range in cellular assays and confirmed to bind GRAMD1A in a cellular thermal shift assay.[1]High-Content Phenotypic Screen, Cellular Thermal Shift AssayPotently inhibits starvation- and rapamycin-induced autophagy.[1] Selectively targets GRAMD1A.[1]
Autogramin-2 GRAMD1A > GRAMD1B/C349 ± 51 nM (for GRAMD1A StART domain)[2]Fluorescence Polarization Competition AssayDemonstrates high selectivity for GRAMD1A over GRAMD1B and GRAMD1C.[1]
AI-3d (U18666A analog)GRAMD1A, GRAMD1B, GRAMD1CPotent inhibitor of all three Aster proteins (qualitative)[3]In vitro cholesterol binding and transfer assaysBlocks the ability of Asters to bind and transfer cholesterol.[3]
U18666A General cholesterol transport, NPC1IC50 of 0.6 µM for inhibition of plasma membrane cholesterol movement.[4] Direct IC50 on GRAMD1 not specified.Cholesterol Esterification AssayA well-known inhibitor of intracellular cholesterol trafficking, primarily targeting NPC1.[5][6][7]
AI-1l (20α-hydroxycholesterol analog)GRAMD1C (Aster-C)Selectively binds to Aster-C (qualitative)[3]Not specifiedShows selectivity for the GRAMD1C isoform.[3]
20α-hydroxycholesterol SREBP2 processing, potential Aster modulatorLead compound for Aster inhibitors, but targets other sterol homeostatic proteins.[3]Not specifiedLimited utility due to off-target effects.[3]

The Science Behind the Data: Experimental Protocols

The quantitative evaluation of inhibitor potency relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key assays used to characterize GRAMD1 inhibitors.

Fluorescence Polarization (FP) Competition Assay

This assay quantitatively determines the ability of a compound to compete with a fluorescently labeled ligand for binding to the target protein.

Objective: To determine the IC50 value of an inhibitor for the GRAMD1A StART domain.

Materials:

  • Purified recombinant StART domain of GRAMD1A.

  • Fluorescently labeled cholesterol analog (e.g., 22-NBD-cholesterol).

  • Test inhibitor (e.g., Autogramin-2).

  • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

  • Microplate reader capable of measuring fluorescence polarization.

Procedure:

  • A solution of the GRAMD1A StART domain and the fluorescent cholesterol probe is prepared at concentrations that result in a stable and significant polarization signal.

  • Serial dilutions of the test inhibitor are prepared.

  • The protein-probe mixture is incubated with varying concentrations of the test inhibitor in a microplate.

  • The plate is incubated at room temperature to allow the binding to reach equilibrium.

  • Fluorescence polarization is measured using a microplate reader.

  • The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.

  • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

In Vitro Cholesterol Transfer Assay

This assay measures the ability of a GRAMD1 protein to transfer cholesterol between two populations of liposomes, and the inhibitory effect of a compound on this process.

Objective: To assess the inhibition of GRAMD1-mediated cholesterol transfer by a test compound.

Materials:

  • Purified recombinant GRAMD1 protein (e.g., full-length or StART domain).

  • Donor liposomes containing a fluorescent cholesterol analog (e.g., dehydroergosterol - DHE).

  • Acceptor liposomes containing a quencher or FRET partner (e.g., Dansyl-PE).

  • Test inhibitor.

  • Assay buffer.

  • Fluorometer.

Procedure:

  • Donor and acceptor liposomes are prepared by extrusion.

  • The purified GRAMD1 protein is incubated with the test inhibitor at various concentrations.

  • The donor and acceptor liposomes are mixed in the assay buffer.

  • The protein-inhibitor mixture is added to the liposome solution to initiate the transfer reaction.

  • The change in fluorescence (due to FRET or dequenching) is monitored over time using a fluorometer.

  • The initial rate of cholesterol transfer is calculated for each inhibitor concentration.

  • The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the context in which these inhibitors function is crucial. The following diagrams, generated using the DOT language, illustrate the key signaling pathway of GRAMD1A and the experimental workflow for inhibitor screening.

GRAMD1A_Signaling_Pathway cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum cluster_Autophagy Autophagy Initiation PM_Cholesterol Accessible Cholesterol GRAMD1A GRAMD1A PM_Cholesterol->GRAMD1A Binds to StART domain ER_Cholesterol ER Cholesterol Pool GRAMD1A->ER_Cholesterol Cholesterol Transport Autophagosome Autophagosome Formation ER_Cholesterol->Autophagosome Promotes Autogramin1 This compound Autogramin1->GRAMD1A Inhibits

Caption: GRAMD1A-mediated cholesterol transport and its inhibition by this compound.

Inhibitor_Screening_Workflow Start Small Molecule Library Screening High-Content Phenotypic Screen (Autophagy Inhibition) Start->Screening Hit_ID Hit Identification (e.g., Autogramins) Screening->Hit_ID Target_ID Target Identification (Affinity Chromatography) Hit_ID->Target_ID GRAMD1A_Target GRAMD1A Identified as Target Target_ID->GRAMD1A_Target Validation In Vitro Validation (FP & Cholesterol Transfer Assays) GRAMD1A_Target->Validation Potency Potency & Selectivity Determination (IC50) Validation->Potency

Caption: Workflow for the discovery and validation of GRAMD1A inhibitors.

Conclusion

References

Independent Verification of Autogramin-1 Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings of Autogramin-1, a potent inhibitor of autophagy, with available data on alternative compounds. This guide includes a detailed analysis of experimental data, methodologies, and the underlying signaling pathways.

This compound has emerged as a valuable chemical tool for studying the role of cholesterol transport in the initiation of autophagy. Its high specificity for GRAMD1A (GRAM domain-containing protein 1A) allows for the targeted dissection of this pathway. However, the independent verification of its effects and comparison with alternative inhibitors are crucial for robust scientific inquiry. This guide aims to address this need by summarizing key findings, providing detailed experimental protocols, and offering a comparative perspective.

Performance Comparison of GRAMD1A Inhibitors

Quantitative data on the inhibitory effects of this compound on autophagy are primarily derived from the initial characterization by Laraia et al. (2019). While direct independent replication studies are not yet prevalent in the literature, the use of this compound and its analogue, Autogramin-2, in subsequent research suggests a general acceptance of their reported activity. A potential alternative, AI3d, has been identified, though its effects on autophagy have not been as extensively characterized.

InhibitorTarget(s)Reported IC50 (Autophagy Inhibition)Key Reported EffectsCell Lines TestedReference
This compound GRAMD1A~1 µM (in MCF7 cells)Inhibition of LC3 lipidation, p62 degradation, and autophagosome formation.MCF7, HEK293T[1]
AI3d GRAMD1A, GRAMD1B, GRAMD1CNot ReportedInhibition of GRAMD1-mediated cholesterol transport. Effects on autophagy not yet quantified.NIH3T3[2][3]

Note: The lack of direct comparative studies necessitates caution when interpreting the performance of these inhibitors relative to one another. The data for AI3d is from a study focused on the Hedgehog signaling pathway, not autophagy.

Signaling Pathway of this compound Action

This compound inhibits autophagy by targeting GRAMD1A, a cholesterol transfer protein located at endoplasmic reticulum (ER)-plasma membrane contact sites. By binding to the StART-like domain of GRAMD1A, this compound competitively inhibits the binding and transfer of cholesterol. This disruption of cholesterol homeostasis at the site of autophagosome formation is critical for the initial stages of autophagy.

Autogramin1_Pathway This compound Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane GRAMD1A GRAMD1A Autophagosome_Formation Autophagosome Formation GRAMD1A->Autophagosome_Formation Enables Cholesterol_PM Cholesterol Cholesterol_PM->GRAMD1A Transport Autogramin1 This compound Autogramin1->GRAMD1A Inhibits

Caption: Mechanism of this compound action.

Experimental Workflow for Verification

To independently verify the findings on this compound, a series of key experiments should be performed. The following workflow outlines the general steps, which are detailed further in the experimental protocols section.

Verification_Workflow This compound Verification Workflow cluster_assays 4. Key Assays Cell_Culture 1. Cell Culture (e.g., MCF7, HEK293T) Autophagy_Induction 2. Autophagy Induction (Starvation or Rapamycin) Cell_Culture->Autophagy_Induction Inhibitor_Treatment 3. Treatment (this compound / Alternative) Autophagy_Induction->Inhibitor_Treatment LC3_Assay LC3 Puncta Assay (Fluorescence Microscopy) Inhibitor_Treatment->LC3_Assay p62_Assay p62 Degradation (Western Blot) Inhibitor_Treatment->p62_Assay CETSA Target Engagement (Cellular Thermal Shift Assay) Inhibitor_Treatment->CETSA NanoBRET Direct Binding (NanoBRET Assay) Inhibitor_Treatment->NanoBRET Data_Analysis 5. Data Analysis (Quantification & Comparison) LC3_Assay->Data_Analysis p62_Assay->Data_Analysis CETSA->Data_Analysis NanoBRET->Data_Analysis

Caption: Workflow for verifying this compound's effects.

Logical Relationship of Findings

The original findings on this compound establish a clear logical progression from its discovery through phenotypic screening to the identification of its molecular target and mechanism of action.

Findings_Logic Logical Flow of this compound Findings Phenotypic_Screen Phenotypic Screen Identifies Autophagy Inhibitors Autogramin1_Identified This compound Identified as a Potent Inhibitor Phenotypic_Screen->Autogramin1_Identified Target_ID Target Identification using Chemical Proteomics Autogramin1_Identified->Target_ID GRAMD1A_Target GRAMD1A Identified as the Direct Target Target_ID->GRAMD1A_Target Mechanism_Study Mechanistic Studies GRAMD1A_Target->Mechanism_Study Cholesterol_Transport_Inhibition Inhibition of GRAMD1A-mediated Cholesterol Transport Mechanism_Study->Cholesterol_Transport_Inhibition Autophagy_Inhibition Inhibition of Autophagosome Formation Cholesterol_Transport_Inhibition->Autophagy_Inhibition

Caption: Logical progression of this compound research.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the original this compound publication. These protocols can be adapted for the verification of this compound and the comparative analysis of alternative inhibitors.

GFP-LC3 Puncta Assay for Autophagosome Quantification
  • Cell Line: MCF7 cells stably expressing GFP-LC3.

  • Seeding: Seed cells in 96-well plates at a density that allows for optimal imaging of individual cells.

  • Autophagy Induction: Induce autophagy by either amino acid starvation (incubation in Earle's Balanced Salt Solution - EBSS) or treatment with rapamycin (e.g., 100 nM) for a specified time (e.g., 2-4 hours).

  • Inhibitor Treatment: Co-incubate cells with the desired concentration of this compound (e.g., 1 µM) or the alternative inhibitor during the autophagy induction period. Include a vehicle control (e.g., DMSO).

  • Fixation and Staining: Fix cells with 4% paraformaldehyde, and counterstain nuclei with DAPI.

  • Imaging: Acquire images using a high-content imaging system.

  • Quantification: Use automated image analysis software to quantify the number and area of GFP-LC3 puncta per cell. Normalize the results to the vehicle-treated control.

p62 Degradation Assay
  • Cell Line: Any suitable cell line (e.g., MCF7, HEK293T).

  • Treatment: Induce autophagy and treat with inhibitors as described for the LC3 puncta assay.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p62 (SQSTM1) and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Densitometrically quantify the p62 band intensity and normalize it to the loading control. A blockage in p62 degradation upon inhibitor treatment, compared to the autophagy-induced control, indicates autophagy inhibition.

Cellular Thermal Shift Assay (CETSA)
  • Purpose: To confirm direct target engagement of the inhibitor with GRAMD1A in a cellular context.

  • Cell Lysate Preparation: Prepare cell lysates from cells treated with either the inhibitor or vehicle control.

  • Heating Gradient: Aliquot the lysates and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

  • Centrifugation: Centrifuge the heated lysates to pellet aggregated proteins.

  • Western Blotting: Analyze the soluble fraction by Western blotting for the presence of GRAMD1A.

  • Analysis: A ligand-induced thermal stabilization will result in more soluble GRAMD1A at higher temperatures in the inhibitor-treated samples compared to the vehicle control. This shift in the melting curve confirms target engagement.

NanoBRET™ Target Engagement Assay
  • Purpose: To quantify the binding affinity of the inhibitor to GRAMD1A in live cells.

  • Cell Line: A cell line (e.g., HEK293T) co-expressing GRAMD1A fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same site as the inhibitor.

  • Assay Principle: In the absence of a competing inhibitor, the binding of the fluorescent tracer to the NanoLuc®-GRAMD1A fusion protein results in Bioluminescence Resonance Energy Transfer (BRET).

  • Competitive Displacement: Addition of a competing inhibitor (e.g., this compound) displaces the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: The concentration-dependent decrease in the BRET signal is used to calculate the IC50 value, which reflects the binding affinity of the inhibitor to the target protein in living cells.

This guide provides a framework for the independent verification of this compound's published findings and a starting point for the evaluation of alternative GRAMD1A inhibitors. As more research becomes available, particularly on compounds like AI3d, this guide can be expanded to provide a more comprehensive comparative analysis.

References

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